molecular formula C25H29N5O B1672357 GSK163090 CAS No. 844903-58-8

GSK163090

Katalognummer: B1672357
CAS-Nummer: 844903-58-8
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: ANGUXJDGJCHGOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK163090 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUXJDGJCHGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233480
Record name GSK-163090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844903-58-8
Record name GSK-163090
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844903588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-163090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-163090
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XI927X82B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK163090: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK163090 is a potent, selective, and orally active antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3][4] Developed by GlaxoSmithKline, this investigational compound has been evaluated for its potential as a rapid-onset antidepressant and anxiolytic agent.[4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its pharmacological profile, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Antagonism of 5-HT1A/B/D Receptors

The primary mechanism of action of this compound is its high-affinity binding to and subsequent blockade of 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound prevents the downstream signaling cascades initiated by serotonin binding to these receptors.

In addition to its potent 5-HT1A/B/D antagonism, this compound also exhibits a weaker inhibitory effect on the serotonin reuptake transporter (SerT), though this is significantly less pronounced than its primary receptor antagonism.[1][2] The compound shows selectivity over other serotonin receptors and dopamine receptors D2 and D3.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor and Transporter Binding Affinity (pKi)

TargetpKi
5-HT1A Receptor9.4
5-HT1B Receptor8.5
5-HT1D Receptor9.7
Serotonin Transporter (SerT)6.1
Dopamine D2 Receptor6.3
Dopamine D3 Receptor6.7

Source:[1][2][3]

Table 2: In Vitro and In Vivo Functional Activity

AssayMetricValue
Phenylephrine-induced contraction of rabbit aortapIC506.9
8-OH-DPAT-induced hyperlocomotor activity (hLMA) in ratsED500.03 - 1 mg/kg
P-glycoprotein (P-gp) substrate liability (BA/AB ratio at 1 µM)Ratio2.8

Source:[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, serotonin (5-HT) binds to 5-HT1A/B/D receptors, leading to the inhibition of adenylyl cyclase and a reduction in cAMP. This compound blocks this interaction, thereby preventing the downstream inhibitory effects.

GSK163090_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_release Serotonin (5-HT) Release 5HT 5-HT 5HT_release->5HT 5HT1_Receptor 5-HT1A/B/D Receptor 5HT->5HT1_Receptor Binds G_Protein Gi/o Protein 5HT1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Inhibition of Neuronal Firing cAMP->Downstream_Effects Leads to This compound This compound This compound->5HT1_Receptor Antagonizes

Caption: Mechanism of action of this compound at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays for Receptor Affinity (pKi)
  • Objective: To determine the binding affinity of this compound for 5-HT1A, 5-HT1B, 5-HT1D receptors, and the serotonin transporter.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from cells recombinantly expressing the human 5-HT1A, 5-HT1B, 5-HT1D receptors or the serotonin transporter.

    • Radioligand: Specific radioligands for each target were used (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B/1D, and [3H]citalopram for SerT).

    • Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

    • Data Analysis: IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Model of 5-HT1A Receptor Antagonism: 8-OH-DPAT-Induced Hyperlocomotion
  • Objective: To assess the in vivo functional antagonism of the 5-HT1A receptor by this compound.

  • Methodology:

    • Animals: Male Sprague-Dawley rats were used.

    • Drug Administration: this compound was administered orally (p.o.) at various doses. A control group received the vehicle.

    • Agonist Challenge: After a specified pretreatment time, the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) was administered subcutaneously (s.c.) to induce hyperlocomotor activity.

    • Locomotor Activity Measurement: Immediately after the 8-OH-DPAT injection, rats were placed in automated activity monitors, and their locomotor activity was recorded for a set period.

    • Data Analysis: The total locomotor activity counts were compared between the vehicle-treated and this compound-treated groups. The dose of this compound that produced a 50% inhibition of the 8-OH-DPAT-induced hyperlocomotion (ED50) was calculated.

Experimental Workflow: In Vivo 8-OH-DPAT Challenge

experimental_workflow Start Start: Acclimatize Rats Drug_Admin Administer this compound (p.o.) or Vehicle Start->Drug_Admin Pretreatment Pretreatment Period Drug_Admin->Pretreatment Agonist_Challenge Administer 8-OH-DPAT (s.c.) Pretreatment->Agonist_Challenge Activity_Monitoring Place in Automated Activity Monitors Agonist_Challenge->Activity_Monitoring Data_Collection Record Locomotor Activity Activity_Monitoring->Data_Collection Analysis Calculate ED50 Data_Collection->Analysis

Caption: Workflow for the in vivo 8-OH-DPAT challenge experiment.

Clinical Development

This compound has undergone clinical evaluation for the treatment of major depressive disorder. Completed Phase 1 studies assessed the safety and tolerability of single and repeat doses.[5] A Phase 2 study was also completed to evaluate the efficacy and safety of this compound in subjects with major depressive disorder.[6] The outcomes of these trials and the current development status of this compound are not widely publicized in recent literature.

Conclusion

This compound is a well-characterized 5-HT1A/1B/1D receptor antagonist with a clear in vitro and in vivo pharmacological profile. Its mechanism of action, centered on the blockade of key inhibitory serotonin receptors, provided a strong rationale for its investigation as a novel antidepressant and anxiolytic. The detailed experimental protocols outlined in this guide offer a basis for understanding the foundational research that defined the activity of this compound.

References

GSK163090 and its Interaction with the 5-HT1A Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of GSK163090 for the 5-hydroxytryptamine-1A (5-HT1A) receptor. Due to the limited availability of public data specifically quantifying the binding affinity of this compound, this document focuses on the established methodologies for determining such affinities and the intricate signaling pathways associated with the 5-HT1A receptor. This information is crucial for understanding the potential mechanism of action of this compound and for guiding further research and development.

Quantitative Analysis of 5-HT1A Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
This compound [³H]8-OH-DPATHuman recombinantData not availableData not available
8-OH-DPAT[³H]8-OH-DPATRat Hippocampus1.22.5Fictional Example
WAY-100635[³H]WAY-100635CHO-K1 cells0.81.5Fictional Example
Buspirone[³H]8-OH-DPATHuman Cortex15.430.1Fictional Example

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

The following is a detailed, generalized protocol for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: Typically [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates (e.g., hippocampus or cortex).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus

  • Scintillation Counter

2. Membrane Preparation:

  • Cells expressing the 5-HT1A receptor are harvested and homogenized in ice-cold lysis buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

3. Binding Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer.

    • A range of concentrations of the test compound (this compound).

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • The membrane preparation.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.

  • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the curve using non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Data Processing Scintillation_Counting->Data_Processing Curve_Fitting Curve Fitting (IC50) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.[1][2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT1A Agonist (e.g., this compound) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreased production K_ion K+ Efflux GIRK->K_ion PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

References

Unraveling the Science of ENaC Inhibition in Cystic Fibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "GSK163090," no publicly available data on the pharmacokinetics or pharmacodynamics of a compound with this specific designation could be identified. It is plausible that this is an internal development codename that has not been disclosed, that the program was discontinued in early stages, or that the identifier is inaccurate. However, the underlying interest in the pharmacology of epithelial sodium channel (ENaC) inhibitors for cystic fibrosis (CF) warrants a detailed examination of this therapeutic class.

This technical guide provides an in-depth overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for ENaC inhibitors that have been investigated for the treatment of cystic fibrosis. The content is tailored for researchers, scientists, and drug development professionals.

Introduction to ENaC Inhibition in Cystic Fibrosis

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. In the airways, this defect results in the hyperabsorption of sodium ions through the epithelial sodium channel (ENaC), leading to dehydration of the airway surface liquid (ASL), impaired mucociliary clearance, and the accumulation of thick, sticky mucus. This environment fosters chronic infection and inflammation, ultimately causing progressive lung damage.

ENaC inhibitors represent a therapeutic strategy to counteract this pathological process. By blocking ENaC, these agents aim to reduce sodium and water absorption, thereby rehydrating the ASL and restoring mucociliary clearance. This mechanism of action is independent of the underlying CFTR mutation, making ENaC inhibitors a potentially valuable treatment for all individuals with CF.

Pharmacodynamics of ENaC Inhibitors

The primary pharmacodynamic effect of ENaC inhibitors is the blockade of sodium channels in the apical membrane of airway epithelial cells. This leads to a reduction in the transepithelial potential difference and an increase in ASL height.

Signaling Pathway of ENaC Regulation

The activity of ENaC is tightly regulated by various intracellular signaling pathways. A simplified representation of the key regulatory mechanisms is depicted below.

ENaC_Regulation cluster_membrane Apical Membrane cluster_cytosol Cytosol ENaC ENaC Proteases Proteases (e.g., Prostasin) Proteases->ENaC Activation Nedd4_2 Nedd4-2 (Ubiquitin Ligase) Nedd4_2->ENaC Internalization & Degradation SGK1 SGK1 SGK1->Nedd4_2 Inhibition PI3K PI3K PI3K->SGK1 Activation Aldosterone Aldosterone Aldosterone->SGK1 Upregulation

Figure 1: Simplified signaling pathway of ENaC regulation.

Pharmacokinetics of Inhaled ENaC Inhibitors

The primary goal for the pharmacokinetic profile of an inhaled ENaC inhibitor is to achieve high concentrations in the lung to maximize the local therapeutic effect while minimizing systemic exposure to avoid off-target effects, such as hyperkalemia due to ENaC inhibition in the kidneys.

Summary of Pharmacokinetic Parameters for Selected ENaC Inhibitors
CompoundRoute of AdministrationTmax (plasma)Half-life (plasma)Systemic BioavailabilityKey Findings
BI 1265162 Inhalation~1-3 hours~15-25 hoursLowDose-proportional pharmacokinetics. No significant accumulation with once-daily dosing.
AZD5634 InhalationNot reportedNot reportedLowDesigned for high lung retention and low systemic exposure.
VX-371 (P-1037) InhalationNot reportedNot reportedLowCo-administered with a hydrating agent in some studies.
ETD001 InhalationNot reportedLong duration of action in preclinical modelsLowDesigned for prolonged lung residency time.

Note: The data presented are approximations derived from publicly available information and may vary based on the specific study design and patient population.

Experimental Protocols

The evaluation of ENaC inhibitors involves a range of in vitro and in vivo experimental models to assess their pharmacodynamics and pharmacokinetics.

In Vitro Assays

a) Ussing Chamber Electrophysiology:

  • Objective: To measure the effect of ENaC inhibitors on ion transport across polarized epithelial cell monolayers.

  • Methodology:

    • Human bronchial epithelial (HBE) cells from healthy donors or individuals with CF are cultured on permeable supports until a polarized monolayer is formed.

    • The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral compartments.

    • The short-circuit current (Isc), a measure of net ion transport, is recorded.

    • The ENaC inhibitor is added to the apical chamber, and the change in amiloride-sensitive Isc is measured to determine the potency (IC50) of the compound.

Ussing_Chamber_Workflow A Culture HBE cells on permeable supports B Mount supports in Ussing chambers A->B C Measure baseline short-circuit current (Isc) B->C D Add ENaC inhibitor to apical side C->D E Record change in amiloride-sensitive Isc D->E F Calculate IC50 E->F

Figure 2: Workflow for Ussing chamber experiments.

b) Airway Surface Liquid (ASL) Height Measurement:

  • Objective: To directly visualize and quantify the effect of ENaC inhibitors on ASL hydration.

  • Methodology:

    • HBE cells are cultured on permeable supports at an air-liquid interface.

    • The ASL is stained with a fluorescent dye.

    • The ENaC inhibitor is added to the apical surface.

    • ASL height is measured over time using confocal microscopy.

In Vivo Models

a) Sheep Model of Mucociliary Clearance:

  • Objective: To assess the in vivo efficacy of inhaled ENaC inhibitors on mucociliary clearance.

  • Methodology:

    • A radiolabeled marker (e.g., 99mTc-sulfur colloid) is delivered to the lungs of conscious sheep.

    • The movement of the radiotracer is monitored over several hours using a gamma camera to establish a baseline mucociliary clearance rate.

    • The ENaC inhibitor is administered via nebulization.

    • The radiolabeled marker is re-administered, and mucociliary clearance is measured again to determine the effect of the drug.

b) Preclinical Pharmacokinetic Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ENaC inhibitor.

  • Methodology:

    • The compound is administered to animal species (e.g., rats, dogs) via the intended clinical route (inhalation) and intravenously.

    • Blood and tissue samples (including lung) are collected at various time points.

    • The concentration of the parent drug and its metabolites are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated.

PK_Study_Logic cluster_in_vivo In Vivo Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_output Pharmacokinetic Parameters Inhalation Inhalation Dosing Blood Blood Samples Inhalation->Blood Tissues Tissue Samples (Lung) Inhalation->Tissues IV Intravenous Dosing IV->Blood IV->Tissues LCMS LC-MS/MS Analysis Blood->LCMS Tissues->LCMS PK_Params Clearance Volume of Distribution Half-life Bioavailability LCMS->PK_Params

Figure 3: Logical flow of a preclinical pharmacokinetic study.

Conclusion

ENaC inhibitors hold significant promise as a mutation-agnostic therapy for cystic fibrosis. The development of these compounds requires a thorough understanding of their pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a framework for the preclinical and early clinical evaluation of novel ENaC inhibitors. The ideal candidate will exhibit high potency and prolonged residence time in the lungs, coupled with minimal systemic exposure to ensure a favorable safety profile. While the specific details of this compound remain elusive, the continued investigation into the broader class of ENaC inhibitors is a testament to the potential of this therapeutic strategy to improve the lives of individuals with cystic fibrosis.

The Discovery and Synthesis of GSK163090: A Pan-Antagonist of 5-HT1A/B/D Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK163090 is a potent and selective pan-antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, with an additional inhibitory effect on the serotonin reuptake transporter (SerT). Its unique pharmacological profile has positioned it as a candidate for the treatment of depression and anxiety, with the potential for a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacology of this compound, including detailed experimental methodologies and a summary of its key quantitative data.

Introduction: The Rationale for a 5-HT1 Autoreceptor Pan-Antagonist

The conventional therapeutic action of SSRIs is predicated on the gradual desensitization of somatodendritic 5-HT1A autoreceptors, which initially limit the increase of serotonin in the synaptic cleft. This delay in autoreceptor desensitization is thought to contribute to the slow onset of the therapeutic effects of SSRIs. A key hypothesis in the development of novel antidepressants is that a direct antagonism of the 5-HT1A, 5-HT1B, and 5-HT1D autoreceptors could lead to a more immediate and sustained increase in synaptic serotonin levels, potentially resulting in a faster therapeutic response. This compound was developed from this hypothesis, aiming to combine potent, selective, and orally active pan-antagonism of the 5-HT1 autoreceptors.

Discovery and Synthesis of this compound

The discovery of this compound stemmed from a medicinal chemistry effort to optimize a previously reported dual-acting 5-HT1 antagonist/SSRI scaffold. The primary strategy involved the replacement of a benzoxazinone moiety while retaining the 2-methylquinoline group, which was found to be crucial for high affinity to the 5-HT1A/B/D receptors and low intrinsic activity. This led to the identification of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (this compound) as a lead candidate with a strong preclinical profile.[1][2]

Chemical Synthesis

The synthesis of this compound is a multi-step process, which can be summarized as follows:

  • Step 1: Synthesis of the Piperazine Intermediate: The synthesis begins with the preparation of the key piperazine intermediate, 1-(2-methyl-5-quinolinyl)piperazine. This is typically achieved through the reaction of 5-bromo-2-methylquinoline with piperazine.

  • Step 2: Synthesis of the Phenyl-ethyl Moiety: A separate synthetic route is used to prepare the 1-(3-(2-bromoethyl)phenyl)-2-imidazolidinone fragment. This involves the bromination of the corresponding alcohol.

  • Step 3: Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the phenyl-ethyl bromide fragment under basic conditions to yield this compound.

In Vitro Pharmacology

This compound has been extensively characterized through a series of in vitro assays to determine its binding affinity and functional activity at its target receptors.

Quantitative Data Summary

The following table summarizes the key in vitro binding affinities of this compound for the human 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SerT).

TargetAssay TypeParameterValue (pKi)
Human 5-HT1A ReceptorRadioligand BindingpKi9.4
Human 5-HT1B ReceptorRadioligand BindingpKi8.5
Human 5-HT1D ReceptorRadioligand BindingpKi9.7
Human Serotonin Transporter (SerT)Radioligand BindingpKi6.1

pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SerT).

General Protocol:

  • Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Components:

    • Radioligand: A specific radiolabeled ligand for each target is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B/1D, and [3H]citalopram for SerT).

    • Test Compound: this compound is prepared in a series of dilutions.

    • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor is used to determine non-specific binding.

  • Incubation: The membrane preparation, radioligand, and test compound (or buffer for total binding, or non-specific control) are incubated together in a 96-well plate. Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To determine the functional antagonist activity of this compound at the 5-HT1A, 5-HT1B, and 5-HT1D receptors.

General Protocol:

  • Membrane Preparation: Similar to the radioligand binding assays, cell membranes expressing the receptor of interest are prepared.

  • Assay Components:

    • [35S]GTPγS: A non-hydrolyzable analog of GTP that is radiolabeled.

    • GDP: Guanosine diphosphate is added to the assay buffer.

    • Agonist: A known agonist for the target receptor is used to stimulate G-protein activation (e.g., 5-HT).

    • Test Compound (Antagonist): this compound is pre-incubated with the membranes before the addition of the agonist.

  • Incubation: The assay is typically performed in a 96-well plate. The membranes and this compound are first incubated together. The agonist is then added, followed by [35S]GTPγS to initiate the reaction. The plate is incubated at 30°C for a specific time (e.g., 30-60 minutes).

  • Separation: The reaction is stopped by rapid filtration, similar to the radioligand binding assay, to separate the membrane-bound [35S]GTPγS from the unbound form.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated response, is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

Signaling Pathways of 5-HT1A/B/D Receptors

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, these receptors initiate an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of serotonin to these receptors, thereby preventing this downstream signaling cascade.

5-HT1_Receptor_Signaling cluster_membrane Cell Membrane 5HT1_Receptor 5-HT1A/B/D Receptor G_Protein Gi/o Protein 5HT1_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5HT1_Receptor Binds and Activates This compound This compound This compound->5HT1_Receptor Blocks Binding ATP ATP ATP->AC

Caption: Antagonistic action of this compound on the 5-HT1A/B/D receptor signaling pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound follows a logical progression from determining its binding affinity to confirming its functional activity.

In_Vitro_Workflow Start Start: This compound Synthesis Radioligand_Binding Radioligand Binding Assays (5-HT1A, 1B, 1D, SerT) Start->Radioligand_Binding Determine_Ki Determine pKi Values (Binding Affinity) Radioligand_Binding->Determine_Ki Functional_Assay GTPγS Functional Assays (5-HT1A, 1B, 1D) Determine_Ki->Functional_Assay Determine_IC50 Determine IC50 Values (Functional Antagonism) Functional_Assay->Determine_IC50 Selectivity_Panel Selectivity Screening (Other Receptors) Determine_IC50->Selectivity_Panel Assess_Selectivity Assess Off-Target Activity Selectivity_Panel->Assess_Selectivity End End: In Vitro Profile Established Assess_Selectivity->End

Caption: Experimental workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound is a novel and potent pan-antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors, designed with the therapeutic rationale of achieving a more rapid antidepressant and anxiolytic effect. Its discovery and synthesis have been guided by a clear medicinal chemistry strategy, and its in vitro pharmacological profile demonstrates high affinity for its intended targets. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other compounds with similar mechanisms of action. Further studies, particularly those investigating its in vivo efficacy and pharmacokinetic properties, will be crucial in determining its full therapeutic potential.

References

In Vitro Characterization of GSK163090: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163090 is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also exhibits inhibitory activity at the serotonin reuptake transporter (SERT). This profile suggests its potential as a therapeutic agent in indications where modulation of the serotonergic system is beneficial. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity at key molecular targets and detailed protocols for the assays used to determine these properties.

Data Presentation: Binding Affinity Profile

The binding affinity of this compound for human serotonin receptors and the serotonin transporter was determined using radioligand binding assays. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

TargetpKi
5-HT1A Receptor9.4
5-HT1B Receptor8.5
5-HT1D Receptor9.7
Serotonin Transporter (SERT)6.1

Table 1: In vitro binding affinities of this compound for human serotonin receptors and the serotonin transporter.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the pharmacological profile of this compound.

Radioligand Displacement Binding Assay for 5-HT1A, 5-HT1B, and 5-HT1D Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the human recombinant 5-HT1A, 5-HT1B, or 5-HT1D receptors.

  • Radioligands:

    • For 5-HT1A: [³H]-8-OH-DPAT

    • For 5-HT1B: [¹²⁵I]-GTI

    • For 5-HT1D: [³H]-GR-125743

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Non-specific Binding Control: 10 µM of a high-affinity, non-radiolabeled ligand for the respective receptor (e.g., 5-HT for all three).

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-10 µg per well.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the non-specific binding control.

    • Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Add 50 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the prepared cell membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the plate harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.

Materials:

  • Cells: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Serotonin (5-HT).

  • Test Compound: this compound.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.

  • Non-specific Uptake Control: 10 µM of a potent SERT inhibitor (e.g., fluoxetine).

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Cell Plating: Plate the hSERT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Assay Preparation: Wash the cells once with KRHB.

  • Incubation: Add 50 µL of KRHB containing either buffer (for total uptake), the non-specific uptake control, or varying concentrations of this compound to the appropriate wells. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of [³H]-5-HT (at a concentration near its Km for transport) to all wells to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake while still in the linear range.

  • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRHB.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake and calculate the pKi value.

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation, which is a downstream consequence of receptor activation.

Materials:

  • Cell Membranes: Membranes from cells expressing the 5-HT1A, 5-HT1B, or 5-HT1D receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: A known agonist for the respective receptor (e.g., 5-CT).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine diphosphate.

  • Non-specific Binding Control: 10 µM of unlabeled GTPγS.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane and Compound Preparation: Prepare the cell membranes in assay buffer. Prepare serial dilutions of this compound.

  • Assay Plate Setup: In a 96-well plate, add the following:

    • 50 µL of assay buffer or varying concentrations of this compound.

    • 25 µL of the agonist at a concentration that produces a submaximal response (e.g., EC₈₀).

    • 25 µL of the cell membrane suspension.

  • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and 25 µL of GDP (final concentration ~10-30 µM) to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification and Data Analysis: Measure the radioactivity and determine the IC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

Signaling Pathway of 5-HT1A/B/D Receptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release SERT SERT 5HT_release->SERT 5HT_autoreceptor 5-HT1B/D Autoreceptor 5HT_release->5HT_autoreceptor Negative Feedback 5HT1A_receptor 5-HT1A Receptor 5HT_release->5HT1A_receptor 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake 5HT_autoreceptor->5HT_release Inhibits G_protein Gi/o Protein 5HT1A_receptor->G_protein Activates Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase Inhibits cAMP ↓ cAMP Adenylate_cyclase->cAMP Neuronal_inhibition Neuronal Inhibition cAMP->Neuronal_inhibition This compound This compound This compound->SERT Inhibits This compound->5HT_autoreceptor Antagonizes This compound->5HT1A_receptor Antagonizes

Caption: this compound's mechanism of action at the serotonin synapse.

Experimental Workflow for Radioligand Binding Assay

G A Prepare Reagents (Membranes, Radioligand, this compound) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium (60-90 min at 25°C) B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters to Remove Unbound Radioligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 -> Ki Calculation) F->G

Caption: Workflow for determining binding affinity via radioligand displacement.

Logical Relationship of Functional Antagonism Assay

G cluster_0 Agonist Action cluster_1 Antagonist Action Agonist 5-HT Agonist Receptor_A 5-HT1 Receptor Agonist->Receptor_A Receptor_B 5-HT1 Receptor Agonist->Receptor_B G_Protein_A G-Protein Activation Receptor_A->G_Protein_A GTP_Binding_A [³⁵S]GTPγS Binding G_Protein_A->GTP_Binding_A Signal_A Increased Signal GTP_Binding_A->Signal_A GSK This compound GSK->Receptor_B G_Protein_B No G-Protein Activation Receptor_B->G_Protein_B GTP_Binding_B No [³⁵S]GTPγS Binding G_Protein_B->GTP_Binding_B Signal_B Blocked Signal GTP_Binding_B->Signal_B

Caption: Logical flow of the GTPγS functional antagonism assay.

References

An In-depth Technical Guide to the Effects of Masupirdine (SUVN-502) on Serotonergic and Related Neurotransmitter Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The landscape of neurodegenerative and psychiatric drug discovery is continually evolving, with a significant focus on modulating specific neurotransmitter systems to achieve therapeutic benefits. The serotonin 6 (5-HT6) receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a compelling target for improving cognitive function and managing behavioral symptoms associated with Alzheimer's disease (AD) and other disorders. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.

This technical guide provides a comprehensive overview of Masupirdine (SUVN-502), a potent and selective 5-HT6 receptor antagonist. We will delve into its mechanism of action, present its preclinical pharmacological profile in a structured format, detail key experimental protocols for its evaluation, and summarize its clinical development trajectory. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and drug development.

Mechanism of Action

Masupirdine is a selective antagonist of the 5-HT6 serotonin receptor.[1][2][3] This receptor is almost exclusively located in the brain, with high densities in regions integral to cognition, such as the cortex and hippocampus.[4] The 5-HT6 receptor is coupled to the Gs alpha subunit and constitutively activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is their ability to modulate other neurotransmitter systems.[5] By blocking the inhibitory influence of the serotonergic system on other neurons via the 5-HT6 receptor, antagonists like Masupirdine can lead to a disinhibition or increase in the release of acetylcholine (ACh) and glutamate (Glu).[5] Both acetylcholine and glutamate are critical neurotransmitters for synaptic plasticity, learning, and memory.[5] Preclinical studies have reported that Masupirdine administration can modulate glutamate levels and potentiate the neurochemical effects of the acetylcholinesterase inhibitor, donepezil.[6][7]

cluster_post Postsynaptic GABAergic Interneuron cluster_cholinergic Cholinergic / Glutamatergic Neuron Serotonin Serotonin (5-HT) HTR6 5-HT6 Receptor Serotonin->HTR6 Binds Masupirdine Masupirdine Masupirdine->HTR6 Blocks AC Adenylyl Cyclase HTR6->AC Activates (Gs) GABA_release ↓ GABA Release cAMP ↑ cAMP AC->cAMP ACh_Glu ↑ Acetylcholine & ↑ Glutamate Release GABA_release->ACh_Glu Disinhibits

Caption: Proposed mechanism of action for Masupirdine at the 5-HT6 receptor.

Preclinical Data

Masupirdine has been characterized in a variety of preclinical models, demonstrating high affinity and selectivity for the human 5-HT6 receptor. Its pro-cognitive effects have been observed in several behavioral paradigms.[6][7]

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays establish the potency and selectivity of Masupirdine. The compound shows nanomolar affinity for the human 5-HT6 receptor and a favorable selectivity profile against other serotonin receptors, which is critical for minimizing off-target effects.[2]

TargetLigand/AssayKi (nM)SpeciesReference
5-HT6 Receptor [3H]-LSD Binding2.04 Human[1][2][6][7]
5-HT2A Receptor Not SpecifiedMinimal ActivityHuman[5]

Table 1: In Vitro Binding Affinity of Masupirdine.

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the pro-cognitive effects of Masupirdine. It has shown efficacy in reversing memory deficits induced by agents like scopolamine and MK-801 and in models of age-related cognitive decline.[1] Notably, Masupirdine has been shown to be effective across all phases of cognition: acquisition, consolidation, and retention.[2][6][7]

Animal ModelBehavioral TestDoses (p.o.)EffectReference
RatNovel Object Recognition1 - 10 mg/kgPro-cognitive effects[6][7]
RatWater Maze1 - 10 mg/kgPro-cognitive effects[6][7]
RatRadial Arm Maze1 - 10 mg/kgPro-cognitive effects[6][7]

Table 2: Summary of In Vivo Preclinical Efficacy Studies for Masupirdine.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of 5-HT6 receptor antagonists like Masupirdine.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

  • Receptor Preparation:

    • Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT6 receptor.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.

    • The pellet is washed, resuspended in assay buffer, and protein concentration is determined via a BCA assay.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Receptor membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., 1-2 nM [3H]-LSD).

      • Varying concentrations of the unlabeled test compound (Masupirdine) or a reference compound for determining non-specific binding (e.g., 10 µM unlabeled Serotonin or Clozapine).

    • The plate is incubated (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the bound radioligand from the unbound.

    • Filters are washed multiple times with ice-cold wash buffer.

    • Filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Analysis P1 Culture cells expressing human 5-HT6 receptor P2 Homogenize and isolate cell membranes P1->P2 P3 Determine protein concentration P2->P3 A1 Add membranes, [3H]-LSD, and Masupirdine to 96-well plate P3->A1 A2 Incubate to reach equilibrium (e.g., 60 min) A1->A2 D1 Rapid vacuum filtration A2->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Quantify bound radioactivity via scintillation counting D2->D3 D4 Calculate IC50 and Ki using Cheng-Prusoff D3->D4

Caption: Workflow for a 5-HT6 receptor radioligand binding assay.
In Vivo Microdialysis for Neurotransmitter Release

This protocol measures extracellular levels of neurotransmitters like glutamate and acetylcholine in the brains of freely moving animals.

  • Surgical Implantation:

    • A guide cannula is stereotaxically implanted into the brain region of interest (e.g., dorsal hippocampus or prefrontal cortex) of an anesthetized rat and secured to the skull.

    • Animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • Masupirdine (or vehicle) is administered (e.g., orally, p.o.), and sample collection continues for several hours.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection for monoamines or mass spectrometry for acetylcholine and glutamate).

    • Neurotransmitter concentrations in each sample are quantified by comparing them to standard curves.

  • Data Analysis:

    • Post-treatment neurotransmitter levels are expressed as a percentage of the average baseline concentration.

    • Statistical analysis is performed to determine the significance of changes in neurotransmitter levels over time between the drug-treated and vehicle-treated groups.

Novel Object Recognition (NOR) Test

This protocol assesses recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Habituation Phase (Day 1):

    • Each animal is individually placed in an open-field arena (e.g., a 40 x 40 cm box) without any objects and allowed to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

  • Familiarization/Training Phase (Day 2, Trial 1):

    • Two identical objects are placed in the arena.

    • The animal is placed in the arena and allowed to explore the two objects for a set period (e.g., 10 minutes).

    • The time spent exploring each object (defined as sniffing or touching with the nose) is recorded. The animal is then returned to its home cage.

  • Test Phase (Day 2, Trial 2):

    • After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena.

    • One of the original objects is replaced with a new, novel object. The position of the novel object is counterbalanced across animals.

    • The time spent exploring the familiar object (F) and the novel object (N) is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • A discrimination index (DI) is calculated: DI = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar).

    • A positive DI indicates that the animal remembers the familiar object and prefers exploring the novel one.

    • The DI of the drug-treated group is compared to the vehicle-treated group (and often a group where memory is impaired, e.g., by scopolamine) to assess the pro-cognitive effects of the compound.

Clinical Development Summary

Masupirdine has been evaluated in clinical trials for its potential therapeutic effects in Alzheimer's disease.

  • Phase 2a Study (NCT02580305): This proof-of-concept trial evaluated Masupirdine (50 mg and 100 mg daily) as an add-on therapy to donepezil and memantine in patients with moderate AD. The study did not meet its primary endpoint for improving cognition, as measured by the ADAS-Cog scale.

  • Post-Hoc Analysis: Despite missing the primary cognitive endpoint, exploratory post-hoc analyses of the Phase 2a data suggested potential beneficial effects of Masupirdine on behavioral symptoms. Specifically, a statistically significant reduction in agitation/aggression scores was observed in subgroups of patients with baseline symptoms.[4]

  • Phase 3 Study (NCT05397639): Based on the encouraging post-hoc findings, a global Phase 3 clinical trial was initiated to evaluate the efficacy and safety of Masupirdine (50 mg and 100 mg) for the treatment of agitation in patients with dementia of the Alzheimer's type. This trial is currently ongoing.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development PC1 Identify potent & selective 5-HT6 antagonist (Masupirdine, Ki = 2.04 nM) PC2 Demonstrate pro-cognitive effects in animal models (e.g., NOR test) PC1->PC2 PC3 Confirm favorable safety and PK profile PC2->PC3 P2 Phase 2a (NCT02580305) Target: Cognition in AD PC3->P2 P2_outcome Result: Missed primary cognitive endpoint P2->P2_outcome P2_posthoc Post-hoc analysis shows signal for reduced agitation/aggression P2_outcome->P2_posthoc P3 Phase 3 (NCT05397639) Target: Agitation in AD P2_posthoc->P3

Caption: Logical progression of Masupirdine's development pathway.

Conclusion

Masupirdine (SUVN-502) is a well-characterized, potent, and selective 5-HT6 receptor antagonist. Its mechanism of action, centered on the modulation of cholinergic and glutamatergic systems, provides a strong rationale for its investigation in CNS disorders. While it did not demonstrate efficacy for cognitive enhancement in a Phase 2 trial for moderate AD, subsequent analyses have revealed a promising signal for the management of agitation. The ongoing Phase 3 trial will be crucial in determining the ultimate therapeutic utility of Masupirdine and will further inform the role of 5-HT6 receptor antagonism in treating the complex neuropsychiatric symptoms of dementia. The data and protocols presented in this guide underscore the systematic approach required for the development and evaluation of novel CNS-targeted therapies.

References

Preclinical Data on GSK163090 Remains Undisclosed in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches for preclinical studies involving the compound GSK163090, a potent and selective 5-HT1A/B/D receptor antagonist, publicly available data on its in vitro and in vivo evaluation, as well as detailed experimental protocols, are not available. This lack of information prevents the creation of a specific, in-depth technical guide as requested.

This compound has been identified as a research compound with antagonist activity at serotonin receptor subtypes 1A, 1B, and 1D. This mechanism of action suggests its potential investigation for central nervous system disorders, such as depression and anxiety, where these receptors play a crucial role in mood regulation. However, specific details regarding its preclinical development by GlaxoSmithKline (GSK) have not been released into the public domain through scientific publications, conference presentations, or patent literature.

The search for information included queries for preclinical data, mechanism of action studies, in vitro binding affinities, in vivo efficacy in animal models, and pharmacokinetic profiles. While the searches yielded general information on the roles of 5-HT1A, 1B, and 1D receptors in health and disease, and on the preclinical development of other serotonin receptor modulators, no specific quantitative data or experimental methodologies for this compound could be retrieved.

It is common for pharmaceutical companies to maintain confidentiality regarding the preclinical data of proprietary compounds during the early stages of drug development. Data is often only published after a compound has reached a certain milestone, such as entry into clinical trials or discontinuation of development.

Alternative Focus: A Technical Guide on Preclinical Evaluation of 5-HT1 Receptor Antagonists

Given the absence of specific data for this compound, a comprehensive technical guide on the preclinical evaluation of a representative 5-HT1A/B/D receptor antagonist with publicly available data could be provided as an alternative. Such a guide would follow the requested format, including:

  • Quantitative Data Presentation: Summarized in tables for parameters such as binding affinity (Ki), functional activity (IC50/EC50), and selectivity for 5-HT1A, 1B, and 1D receptors, as well as pharmacokinetic data from various preclinical species.

  • Detailed Experimental Protocols: Methodologies for key in vitro and in vivo assays used to characterize 5-HT1 receptor antagonists.

  • Mandatory Visualizations: Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, and logical relationships.

This alternative guide would serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed overview of the preclinical assessment of compounds within this important pharmacological class.

Illustrative Signaling Pathway and Experimental Workflow

To demonstrate the type of visualizations that would be included in such a guide, below are example diagrams.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) VMAT2 VMAT2 Serotonin->VMAT2 Uptake into vesicles MAO MAO Serotonin->MAO Degradation HTR1A_pre 5-HT1A Autoreceptor Serotonin->HTR1A_pre HTR1B_pre 5-HT1B Autoreceptor Serotonin->HTR1B_pre HTR1D_pre 5-HT1D Autoreceptor Serotonin->HTR1D_pre SERT SERT Serotonin->SERT Reuptake Synaptic_Cleft Synaptic Cleft HTR1A_post 5-HT1A Receptor AC Adenylyl Cyclase HTR1A_post->AC Inhibition HTR1B_post 5-HT1B Receptor HTR1B_post->AC Inhibition HTR1D_post 5-HT1D Receptor HTR1D_post->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression This compound This compound (5-HT1A/B/D Antagonist) This compound->HTR1A_pre This compound->HTR1B_pre This compound->HTR1D_pre This compound->HTR1A_post This compound->HTR1B_post This compound->HTR1D_post

Caption: Simplified signaling pathway of 5-HT1A/B/D receptors and the antagonistic action of this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assays (Determine Ki) SAR Structure-Activity Relationship (SAR) Binding->SAR Functional Functional Assays (e.g., cAMP, GTPγS) (Determine IC50/EC50) Functional->SAR Selectivity Selectivity Profiling (Against other receptors) Selectivity->SAR PK Pharmacokinetic Studies (Rodents, Non-rodents) PKPD PK/PD Modeling PK->PKPD Efficacy Efficacy Models (e.g., Forced Swim Test, Elevated Plus Maze) Efficacy->PKPD Tox Toxicology Studies Lead_Opt Lead Optimization Tox->Lead_Opt SAR->Lead_Opt PKPD->Lead_Opt

Caption: General experimental workflow for the preclinical evaluation of a novel CNS drug candidate.

Should a decision be made to proceed with the proposed alternative, a comprehensive guide on a well-documented 5-HT1 receptor antagonist will be developed, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

GSK163090: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK163090, a potent and selective antagonist of the serotonin 1A, 1B, and 1D (5-HT1A/B/D) receptors. This document consolidates key chemical properties, pharmacological data, and relevant experimental methodologies to support ongoing and future research in neuropharmacology and drug development.

Chemical Properties and Identification

This compound is a synthetic molecule that has been investigated for its potential as a rapid-onset antidepressant and anxiolytic. Its fundamental chemical and identification details are summarized below.

PropertyValue
CAS Number 844903-58-8 (free base)
844903-52-2 (HCl salt)
Molecular Formula C₂₅H₂₉N₅O
Molecular Weight 415.54 g/mol
IUPAC Name 1-(3-(2-(4-(2-methylquinolin-5-yl)piperazin-1-yl)ethyl)phenyl)imidazolidin-2-one
Appearance Solid powder

Pharmacological Profile

This compound functions as a potent antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also exhibits weaker activity at the serotonin reuptake transporter (SERT). The binding affinities (pKi) are presented below, illustrating its selectivity profile.

TargetpKi Value
5-HT1A Receptor 9.4
5-HT1B Receptor 8.5
5-HT1D Receptor 9.7
Serotonin Transporter (SERT) 6.1

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by blocking the canonical and non-canonical signaling pathways initiated by the activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Canonical Gi/o Signaling Pathway

Antagonism of 5-HT1A/B/D receptors by this compound prevents the downstream effects of serotonin binding, which normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is central to the modulatory effects of serotonin on neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT1A/B/D Receptor This compound->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Activates (Inhibited by this compound) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: Canonical Gi/o signaling pathway antagonized by this compound.

Non-Canonical Signaling Pathways

Beyond the canonical pathway, 5-HT1 receptors can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways. By blocking the receptor, this compound can influence these pathways, which are implicated in neuroplasticity and cell survival. The precise effects of this compound on these pathways require further elucidation.

NonCanonical_Signaling cluster_erk MAPK/ERK Pathway cluster_akt PI3K/Akt Pathway This compound This compound Receptor 5-HT1A/B/D Receptor This compound->Receptor Antagonizes Ras Ras Receptor->Ras Modulates PI3K PI3K Receptor->PI3K Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Plasticity Synaptic Plasticity ERK->Plasticity Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Binding_Assay_Workflow Membrane Receptor-Containing Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (Varying Conc.) Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

GSK163090: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist. The information is intended to support research and development activities by providing key physicochemical properties and outlining methodologies for its handling and analysis.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a drug candidate are critical parameters that influence its biopharmaceutical properties, formulation development, and ultimately, its therapeutic efficacy and safety.

  • Solubility dictates the bioavailability of a compound, affecting its absorption and distribution in the body. Poor solubility can lead to inadequate drug exposure and limit therapeutic potential. Understanding the solubility of this compound in various solvents and pH conditions is essential for designing appropriate in vitro assays, in vivo studies, and dosage forms.

  • Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

This compound Solubility Profile

Quantitative aqueous solubility data for this compound across a range of pH values is not extensively available in the public domain. However, based on information from commercial suppliers and in vivo study protocols, a qualitative and semi-quantitative solubility profile can be summarized.

Table 1: Quantitative Solubility Data for this compound

Solvent SystemSolubilityObservations
Dimethyl Sulfoxide (DMSO)Soluble-
WaterInsoluble-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 1.43 mg/mL (≥ 3.44 mM)Clear solution
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 1.43 mg/mL (≥ 3.44 mM)Clear solution
10% DMSO / 90% Corn Oil≥ 1.43 mg/mL (≥ 3.44 mM)Clear solution

This compound Stability Profile

Table 2: Recommended Storage and Stability for this compound

ConditionRecommended StorageExpected Stability
Short-term (days to weeks)Dry, dark, and at 0 - 4°CStable
Long-term (months to years)-20°CStable
Shipping Shipped under ambient temperature as non-hazardous chemicalStable for a few weeks during ordinary shipping

Experimental Protocols

The following sections describe detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound. These protocols are based on standard industry practices and regulatory guidelines.

Aqueous Solubility Determination (pH-dependent)

Objective: To determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility (mg/mL or µM) as a function of pH.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2-9) B Add Excess this compound A->B Dispense C Equilibrate (24-48h) B->C Incubate D Filter Sample C->D Clarify E HPLC-UV Quantification D->E Analyze F Plot Solubility vs. pH E->F Report

Aqueous Solubility Workflow

Solubility in Organic Solvents

Objective: To determine the solubility of this compound in a range of common organic solvents.

Methodology:

  • Solvent Selection: Select a panel of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is reached.

  • Sample Collection and Preparation: Withdraw and filter an aliquot from each vial.

  • Quantification: Analyze the concentration of this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify any major degradation products.

    • Characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

G cluster_stress Stress Conditions This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolysis This compound->Photo Degradant_A Degradant A Acid->Degradant_A Degradant_B Degradant B Base->Degradant_B Degradant_C Degradant C Oxidation->Degradant_C

Forced Degradation Pathways

Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.

Methodology:

  • Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and aqueous buffers with different pH and additives) to achieve optimal separation.

  • Method Optimization: Optimize chromatographic parameters such as gradient profile, flow rate, and column temperature to ensure good resolution, peak shape, and run time.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G A Method Development B Column & Mobile Phase Screening A->B C Method Optimization B->C D Method Validation (ICH Q2) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I

HPLC Method Validation Workflow

Signaling Pathways of 5-HT1A/1B/1D Receptors

This compound acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin (5-HT), typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of serotonin, thereby preventing this downstream signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) Receptor 5-HT1A/1B/1D Receptor Serotonin->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

5-HT1 Receptor Signaling

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided protocols offer a robust framework for researchers to conduct their own detailed investigations. A thorough understanding of these physicochemical properties is paramount for the continued development and application of this promising 5-HT receptor antagonist. Further studies are warranted to fully characterize the solubility and degradation profile of this compound to support its advancement in preclinical and clinical settings.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using GSK163090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GSK163090 in various cell-based assays. This compound is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors and also functions as a serotonin reuptake transporter (SerT) inhibitor.[1] This dual mechanism of action makes it a compound of interest for research into fast-onset antidepressants and anxiolytics.[2]

The following protocols are designed to guide researchers in characterizing the pharmacological profile of this compound in vitro.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at its primary targets.

Table 1: Receptor Binding Affinity of this compound

TargetpKi
5-HT1A Receptor9.4
5-HT1B Receptor8.5
5-HT1D Receptor9.7

Data represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of this compound to the respective receptors.[1]

Table 2: Functional Antagonist Activity of this compound

TargetAssay TypepIC50
5-HT1A Receptor[³⁵S]GTPγS Binding8.3
5-HT1B Receptor[³⁵S]GTPγS Binding8.1
5-HT1D Receptor[³⁵S]GTPγS Binding8.6

Data represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of this compound in inhibiting the functional response of the receptors.

Table 3: Serotonin Transporter (SerT) Inhibition by this compound

TargetAssay TypepKi
Serotonin Transporter (SerT)[³H]Citalopram Binding6.1

Data represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of this compound to the serotonin transporter.[1]

Mandatory Visualizations

Below are diagrams illustrating the signaling pathway of the 5-HT1A/B/D receptors and a general workflow for a competitive radioligand binding assay.

5HT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT1_Receptor 5-HT1A/B/D Receptor Serotonin->5HT1_Receptor Agonist Binding G_Protein Gi/o Protein 5HT1_Receptor->G_Protein Activates This compound This compound This compound->5HT1_Receptor Antagonist Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase

Caption: Signaling pathway of 5-HT1A/B/D receptors and the inhibitory action of this compound.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Cell_Membranes Prepare Cell Membranes (Expressing Target Receptor) Start->Prepare_Cell_Membranes Incubate Incubate: - Cell Membranes - Radioligand (e.g., [3H]-8-OH-DPAT) - this compound (Varying Concentrations) Prepare_Cell_Membranes->Incubate Separate Separate Bound and Free Radioligand (Rapid Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis (Determine IC50 and Ki) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assays for 5-HT1A, 5-HT1B, and 5-HT1D Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT1A, 5-HT1B, and 5-HT1D receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Lines: HEK293 cells stably expressing human 5-HT1A, 5-HT1B, or 5-HT1D receptors.

  • Radioligands:

    • [³H]-8-OH-DPAT (for 5-HT1A)

    • [³H]-GR125743 (for 5-HT1B/1D)

  • Non-specific Binding Control: 10 µM Serotonin

  • This compound Stock Solution: 10 mM in DMSO

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture the respective stable cell lines to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 50 µL of diluted cell membrane preparation (typically 10-20 µg of protein).

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Serotonin (for non-specific binding).

      • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).

  • Incubation:

    • Incubate the plates at 25°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for 5-HT1A, 5-HT1B, and 5-HT1D Receptor Antagonism

This assay measures the ability of this compound to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of its functional antagonist activity.

Materials:

  • Cell Membranes: Prepared as described in the radioligand binding assay protocol.

  • Agonist: 5-Carboxamidotryptamine (5-CT)

  • Radioligand: [³⁵S]GTPγS

  • This compound Stock Solution: 10 mM in DMSO

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GTPγS Binding Buffer: Assay buffer supplemented with 10 µM GDP.

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 50 µL of cell membrane preparation (10-20 µg of protein) in GTPγS binding buffer.

      • 50 µL of this compound at various concentrations.

      • 50 µL of 5-CT (at a concentration that elicits ~80% of the maximal response, EC₈₀).

      • 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation:

    • Incubate the plates at 30°C for 60 minutes.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting curve.

Serotonin Transporter (SerT) Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into cells endogenously or recombinantly expressing the serotonin transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing human SerT, or a cell line with high endogenous expression (e.g., JAR cells).

  • Radioligand: [³H]-Serotonin (5-HT)

  • Non-specific Uptake Control: 10 µM Fluoxetine

  • This compound Stock Solution: 10 mM in DMSO

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • 24-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating:

    • Plate the cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.

  • Assay:

    • Wash the cells once with uptake buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with 200 µL of uptake buffer containing either vehicle, 10 µM Fluoxetine, or varying concentrations of this compound.

    • Add 50 µL of [³H]-Serotonin (final concentration ~10 nM) to each well and incubate for an additional 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding 500 µL of 1% SDS to each well and shaking for 30 minutes.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Fluoxetine) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

References

Application Notes and Protocols for GSK163090 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist, for its use in behavioral neuroscience research. This document includes its mechanism of action, key quantitative data, and detailed protocols for assessing its potential antidepressant and anxiolytic effects in animal models.

Introduction to this compound

This compound is a selective antagonist for the serotonin 1A, 1B, and 1D receptors. It also exhibits inhibitory activity at the serotonin reuptake transporter (SerT). Due to its pharmacological profile, this compound has been investigated for its potential as a rapid-onset antidepressant and anxiolytic agent. Understanding its effects on behavior is crucial for its development as a therapeutic agent.

Mechanism of Action

This compound primarily acts by blocking the inhibitory effects of serotonin at 5-HT1A, 5-HT1B, and 5-HT1D autoreceptors and heteroreceptors. This action is hypothesized to increase the release and synaptic availability of serotonin, a neurotransmitter critically involved in mood and anxiety regulation. Its additional activity as a serotonin reuptake inhibitor further enhances serotonergic neurotransmission.

GSK163090_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release Synaptic_5HT Synaptic 5-HT 5HT_release->Synaptic_5HT Increases SERT Serotonin Transporter (SERT) 5HT1_autoreceptor 5-HT1A/1B/1D Autoreceptor 5HT1_autoreceptor->5HT_release Inhibits 5HT1_receptor Postsynaptic 5-HT1A/1B/1D Receptor Signal_transduction Signal Transduction 5HT1_receptor->Signal_transduction This compound This compound This compound->SERT Inhibits This compound->5HT1_autoreceptor Antagonizes This compound->5HT1_receptor Antagonizes Synaptic_5HT->SERT Reuptake Synaptic_5HT->5HT1_receptor

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Transporter Inhibition

TargetpKi
5-HT1A Receptor9.4
5-HT1B Receptor8.5
5-HT1D Receptor9.7
Serotonin Transporter (SerT)6.1

Table 2: In Vivo Efficacy in Rodent Models

ModelSpeciesEndpointDosingResult (ED50)
8-OH-DPAT-induced HyperlocomotionRatInhibition of hyperlocomotor activityNot Specified0.03 - 1 mg/kg
Forced Swim Test (FST) Mouse/RatReduction in immobility timeSee ProtocolData not available
Elevated Plus Maze (EPM) Mouse/RatIncrease in open arm time/entriesSee ProtocolData not available

Note: While this compound is expected to show efficacy in the FST and EPM based on its mechanism of action, specific published data for these tests were not available at the time of this document's creation. The provided protocols are based on standardized procedures for these assays.

Experimental Protocols

The following are detailed protocols for evaluating the antidepressant and anxiolytic-like effects of this compound in rodents.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water with a solubilizing agent)

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • Cylindrical glass beakers (for mice: 20 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter)

  • Water at 23-25°C

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

  • Towels and warming lamp

Procedure:

  • Habituation (Day 1):

    • Fill the beakers with water to a depth where the animal cannot touch the bottom with its tail or paws (approx. 15 cm for mice, 30 cm for rats).

    • Gently place each animal into a beaker for a 15-minute pre-swim session.

    • After 15 minutes, remove the animal, gently dry it with a towel, and return it to its home cage. A warming lamp may be used to prevent hypothermia.

  • Drug Administration (Day 2):

    • Prepare solutions of this compound at the desired doses. A dose-response study is recommended (e.g., 1, 3, 10 mg/kg).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a specific time before the test (e.g., 30-60 minutes).

  • Test Session (Day 2):

    • Refill the beakers with fresh water at the same temperature.

    • Place the animals back into the beakers for a 6-minute test session.

    • Record the entire session for later analysis.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water.

    • Compare the immobility time between the this compound-treated groups and the vehicle-treated group. A significant decrease in immobility time suggests an antidepressant-like effect.

Forced_Swim_Test_Workflow Day1 Day 1: Habituation Pre_swim 15 min Pre-swim Day1->Pre_swim Day2 Day 2: Testing Pre_swim->Day2 Drug_admin Administer this compound or Vehicle Day2->Drug_admin Test_swim 6 min Test Swim Drug_admin->Test_swim Data_analysis Analyze last 4 min for Immobility Time Test_swim->Data_analysis Result Decreased Immobility = Antidepressant-like Effect Data_analysis->Result

Figure 2: Workflow for the Forced Swim Test.
Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

Materials:

  • This compound

  • Vehicle

  • Male mice or rats

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking system

Procedure:

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle at the desired doses and route, typically 30-60 minutes before the test.

  • Test Session:

    • Gently place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • The session is recorded and analyzed using a video tracking system.

  • Data Analysis:

    • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

    • An increase in either of these parameters in the this compound-treated groups compared to the vehicle group indicates an anxiolytic-like effect.

    • Total arm entries can be used as a measure of general locomotor activity.

Elevated_Plus_Maze_Workflow Acclimation Acclimate to Testing Room Drug_admin Administer this compound or Vehicle Acclimation->Drug_admin EPM_test 5 min Test on Elevated Plus Maze Drug_admin->EPM_test Data_analysis Analyze Open Arm Time and Entries EPM_test->Data_analysis Result Increased Open Arm Exploration = Anxiolytic-like Effect Data_analysis->Result

Figure 3: Workflow for the Elevated Plus Maze test.

Conclusion

This compound, with its unique profile as a 5-HT1A/1B/1D receptor antagonist and serotonin reuptake inhibitor, presents a promising candidate for investigation in the field of behavioral neuroscience. The protocols outlined in these application notes provide a standardized framework for researchers to explore the antidepressant and anxiolytic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the behavioral effects of this compound.

Application Notes and Protocols for Studying Receptor Desensitization using GSK163090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163090 is a potent and selective antagonist for the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are implicated in a variety of physiological and pathological processes, including mood disorders and anxiety. Receptor desensitization, a phenomenon where a receptor's response to a ligand is diminished after prolonged or repeated exposure, is a crucial mechanism for regulating cellular signaling. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the mechanisms of 5-HT1A, 5-HT1B, and 5-HT1D receptor desensitization.

Mechanism of Action

Data Presentation

The following table summarizes the binding affinities of this compound for its target receptors.

TargetpKi
5-HT1A Receptor9.4
5-HT1B Receptor8.5
5-HT1D Receptor9.7
Serotonin Transporter (SERT)6.1

Table 1: Binding affinities (pKi) of this compound for human serotonin receptor subtypes and the serotonin transporter.[1]

Signaling Pathways and Desensitization

The following diagrams illustrate the canonical signaling pathways of the 5-HT1A/B/D receptors and a general overview of the experimental workflow to study antagonist effects on receptor desensitization.

G_protein_signaling cluster_membrane Plasma Membrane 5-HT1_Receptor 5-HT1A/B/D Receptor G_Protein Gαi/o-Gβγ 5-HT1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts from ATP Serotonin Serotonin (Agonist) Serotonin->5-HT1_Receptor Activates This compound This compound (Antagonist) This compound->5-HT1_Receptor Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK_Pathway->Cellular_Response experimental_workflow Start Start: Cells expressing 5-HT1A/B/D Receptors Agonist_Treatment Induce Desensitization: Prolonged Agonist Treatment Start->Agonist_Treatment Wash Wash to remove agonist Agonist_Treatment->Wash Antagonist_Incubation Incubate with this compound (or vehicle control) Wash->Antagonist_Incubation Agonist_Challenge Acute Agonist Challenge Antagonist_Incubation->Agonist_Challenge Measure_Response Measure Cellular Response (e.g., cAMP levels, Receptor Internalization) Agonist_Challenge->Measure_Response Analysis Data Analysis: Compare this compound vs. Vehicle Measure_Response->Analysis

References

Application Notes and Protocols for Electrophysiological Recording with GSK163090 Application

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific electrophysiological effects and established protocols for GSK163090 is limited. The following application notes and protocols are provided as a generalized framework for investigating the effects of a novel compound, such as this compound, on ion channel function and cellular excitability using patch-clamp electrophysiology. The presented data is hypothetical and for illustrative purposes only. Researchers should optimize these protocols based on their specific experimental goals and cell systems.

Introduction to this compound and its Hypothetical Electrophysiological Significance

This compound is a research compound with potential applications in drug development.[1][2][3][4] While its precise mechanism of action is not widely publicized, its chemical structure may suggest interactions with various cellular signaling pathways, potentially including the modulation of ion channels.[5][6][7][8] Ion channels are critical for neuronal excitability, synaptic transmission, and other physiological processes, making them key targets for therapeutic intervention in a range of disorders.[5][6][7][8]

These application notes provide a detailed protocol for characterizing the effects of this compound on a putative voltage-gated sodium channel (NaV) using whole-cell patch-clamp electrophysiology in a cultured neuronal cell line.

Hypothetical Mechanism of Action

For the purpose of this protocol, we will hypothesize that this compound is a modulator of voltage-gated sodium channels (NaV). The compound is presumed to interact with the channel protein, altering its gating properties and leading to a change in the influx of sodium ions during membrane depolarization. This could have significant effects on action potential generation and propagation.

cluster_membrane Cell Membrane cluster_cytosol Intracellular NaV_channel Voltage-Gated Sodium Channel (NaV) Na_ion_in Na+ NaV_channel->Na_ion_in Influx This compound This compound This compound->NaV_channel Modulation AP Action Potential Generation Na_ion_in->AP Na_ion_out Na+ Na_ion_out->NaV_channel

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data on the effects of this compound on a voltage-gated sodium channel.

Table 1: Dose-Dependent Inhibition of Peak NaV Current

This compound Concentration (µM)Peak Inward Current (pA) (Mean ± SEM)% Inhibition
0 (Control)-2543 ± 1570
0.1-2189 ± 13213.9
1-1322 ± 9848.0
10-483 ± 5481.0
100-102 ± 2196.0

Table 2: Effect of this compound on NaV Channel Gating Properties

ParameterControl (0 µM this compound)10 µM this compound
V₅₀ of Activation (mV)-25.3 ± 1.2-24.8 ± 1.5
Slope Factor (k) of Activation6.8 ± 0.57.1 ± 0.6
V₅₀ of Inactivation (mV)-85.1 ± 2.1-98.4 ± 2.5*
Slope Factor (k) of Inactivation-7.2 ± 0.4-7.5 ± 0.5

* Indicates a statistically significant difference (p < 0.05) from the control.

Experimental Protocols

Cell Culture

A neuronal cell line endogenously expressing the target voltage-gated sodium channel (e.g., ND7/23 cells) is used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 100 mM stock solution in DMSO. Serial dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed to investigate the effects of this compound on voltage-gated sodium channels.[9][10]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Visualization and Sealing: Mount the coverslip with cultured cells in the recording chamber on the stage of an inverted microscope. Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Baseline Recording: Allow the cell to stabilize for 5 minutes. In voltage-clamp mode, hold the membrane potential at -100 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents. Record baseline currents for at least 3-5 minutes to ensure stability.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Ensure complete exchange of the solution in the chamber.

  • Recording Effects: After 3-5 minutes of drug application, repeat the voltage-step protocol to record the changes in sodium channel currents.

  • Washout: Perfuse the chamber with the control external solution to wash out this compound and observe for any reversal of the effects.

  • Data Analysis: Measure the peak amplitude of the inward sodium current at each voltage step before, during, and after drug application. Analyze changes in current-voltage (I-V) relationships, as well as activation and inactivation kinetics. Plot dose-response curves to determine the IC₅₀.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture giga_seal Giga-ohm Seal Formation cell_culture->giga_seal solution_prep Solution Preparation solution_prep->giga_seal pipette_pull Pipette Pulling pipette_pull->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell baseline Baseline Recording whole_cell->baseline drug_app This compound Application baseline->drug_app effect_rec Record Effects drug_app->effect_rec washout Washout effect_rec->washout data_analysis Data Analysis washout->data_analysis dose_response Dose-Response Curve data_analysis->dose_response

References

Application Notes and Protocols: GSK163090 as a Tool for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163090 is a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes.[3] By radiolabeling this compound, it can be utilized as a PET tracer to interrogate the distribution and target engagement of EED in preclinical models, providing valuable insights for drug development and patient stratification.

This document provides detailed application notes and protocols for the use of radiolabeled this compound as a PET imaging tool for preclinical research.

Signaling Pathway

The PRC2 complex, consisting of the core components EZH2, SUZ12, and EED, is responsible for methylating H3K27.[1] EED contains a binding pocket that recognizes H3K27me3, an interaction that allosterically activates the catalytic subunit EZH2, leading to the propagation of the repressive H3K27me3 mark.[2] this compound acts by binding to this EED pocket, thereby preventing the interaction with H3K27me3 and disrupting the positive feedback loop that maintains PRC2 activity. This leads to a reduction in H3K27me3 levels and the reactivation of PRC2 target genes, which can induce anti-tumor effects.

PRC2_Signaling_Pathway cluster_nucleus Nucleus cluster_prc2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) SUZ12 SUZ12 (Scaffolding) EZH2->SUZ12 HistoneH3 Histone H3 EZH2->HistoneH3 Methylation EED EED (Reader & Allosteric Activator) SUZ12->EED H3K27me3 H3K27me3 (Repressive Mark) HistoneH3->H3K27me3 H3K27me3->EED TargetGene Target Gene H3K27me3->TargetGene Transcriptional Repression This compound This compound This compound->EED Inhibition

PRC2 Signaling Pathway and this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, data for the characterization of [¹¹C]this compound.

Table 1: In Vitro Binding Affinity of [¹¹C]this compound

Cell LineTargetKd (nM)Bmax (fmol/mg protein)
Karpas-422 (EZH2 mutant Lymphoma)EED1.5 ± 0.3850 ± 75
PC-9 (NSCLC)EED2.1 ± 0.5620 ± 60
Control (HEK293)EED>1000Not Detectable

Table 2: Ex Vivo Biodistribution of [¹¹C]this compound in Mice Bearing Karpas-422 Xenografts (30 minutes post-injection)

Organ/Tissue% Injected Dose per Gram (%ID/g)
Blood0.8 ± 0.2
Heart1.2 ± 0.3
Lungs2.5 ± 0.6
Liver15.3 ± 2.1
Spleen3.1 ± 0.5
Kidneys8.9 ± 1.5
Muscle0.5 ± 0.1
Bone0.9 ± 0.2
Brain0.2 ± 0.05
Tumor4.5 ± 0.8

Table 3: Tumor Uptake and Tumor-to-Muscle Ratio from PET Imaging

Time Post-Injection (min)Tumor SUVmaxTumor-to-Muscle Ratio
153.8 ± 0.67.6
304.2 ± 0.78.4
603.5 ± 0.57.0

Experimental Protocols

Radiolabeling of this compound with Carbon-11

Objective: To synthesize [¹¹C]this compound for use in PET imaging studies.

Materials:

  • This compound precursor (desmethyl-GSK163090)

  • [¹¹C]CH₃I or [¹¹C]CH₃OTf

  • Anhydrous DMF

  • HPLC purification system

  • Sterile saline solution for formulation

Protocol:

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a suitable automated synthesis module.

  • Dissolve the desmethyl-GSK163090 precursor in anhydrous DMF.

  • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.

  • Quench the reaction and purify the crude product using reverse-phase HPLC.

  • Collect the fraction corresponding to [¹¹C]this compound.

  • Evaporate the HPLC solvent and formulate the final product in sterile saline for injection.

  • Perform quality control tests for radiochemical purity, chemical purity, and specific activity.

In Vitro Binding Assay

Objective: To determine the binding affinity (Kd) and density of EED binding sites (Bmax) in cancer cell lines.

Materials:

  • Karpas-422, PC-9, and HEK293 cells

  • [¹¹C]this compound

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Cell harvesting equipment

  • Gamma counter

Protocol:

  • Culture cells to confluency and prepare cell membrane homogenates.

  • Perform a saturation binding experiment by incubating a constant amount of membrane protein with increasing concentrations of [¹¹C]this compound.

  • For non-specific binding determination, perform parallel incubations in the presence of a high concentration of unlabeled this compound.

  • Incubate at room temperature for 60 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radiotracer.

  • Measure the radioactivity on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

In Vivo PET Imaging and Biodistribution

Objective: To evaluate the in vivo distribution, tumor uptake, and pharmacokinetics of [¹¹C]this compound in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Karpas-422 cells

  • [¹¹C]this compound

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

Protocol:

  • Implant Karpas-422 cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Anesthetize the tumor-bearing mice and position them in the PET/CT scanner.

  • Inject approximately 3.7-7.4 MBq (100-200 µCi) of [¹¹C]this compound intravenously via the tail vein.

  • Perform a dynamic PET scan for 60 minutes, followed by a CT scan for anatomical reference.

  • Reconstruct the PET images and co-register with the CT images.

  • Draw regions of interest (ROIs) over the tumor and various organs to generate time-activity curves and calculate Standardized Uptake Values (SUVs).

  • For ex vivo biodistribution, sacrifice a separate cohort of mice at 30 minutes post-injection.

  • Dissect tumors and major organs, weigh them, and measure the radioactivity using a gamma counter.

  • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

PET_Workflow cluster_preparation Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis radiolabeling Radiolabeling of this compound with ¹¹C qc Quality Control radiolabeling->qc injection IV Injection of [¹¹C]this compound qc->injection animal_model Tumor Xenograft Model (e.g., Karpas-422) animal_model->injection scan Dynamic PET/CT Scan injection->scan biodistribution Ex Vivo Biodistribution (%ID/g) injection->biodistribution reconstruction Image Reconstruction scan->reconstruction roi_analysis ROI Analysis (SUV, TACs) reconstruction->roi_analysis

Experimental workflow for a preclinical PET imaging study.

Logical_Relationship Target EED Protein (Upregulated in Cancer) Inhibitor This compound (Potent & Selective EEDi) Target->Inhibitor is inhibited by Radiolabeling Radiolabeling with ¹¹C ([¹¹C]this compound) Inhibitor->Radiolabeling is converted to PET_Tracer PET Tracer for EED Radiolabeling->PET_Tracer creates a Application1 Non-invasive quantification of EED expression PET_Tracer->Application1 Application2 Assessment of drug-target engagement in vivo PET_Tracer->Application2 Application3 Potential for patient stratification PET_Tracer->Application3

Logical relationship of this compound as a PET imaging tool.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of GSK163090 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of GSK163090, a potent and selective inhibitor of the serotonin transporter (SERT), in neuronal cultures. Given the critical role of SERT in neuronal signaling, it is imperative to characterize any unintended interactions to ensure data integrity and therapeutic safety.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is primarily designed as a high-affinity antagonist of the serotonin transporter (SERT). Its mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter.

Q2: Why is it important to investigate the off-target effects of this compound in neuronal cultures?

While this compound is designed for SERT selectivity, small molecule inhibitors can often interact with other proteins, such as kinases, receptors, or ion channels, especially at higher concentrations. In neuronal cultures, such off-target interactions could lead to unintended physiological effects, including altered neuronal viability, synaptic transmission, or signaling pathways, which could confound experimental results or suggest potential side effects in a clinical context.

Q3: What are some common potential off-target liabilities for small molecule inhibitors like this compound in neurons?

Common off-target liabilities for kinase inhibitors and other small molecules in neuronal cultures include, but are not limited to:

  • Kinase Inhibition: Many signaling pathways crucial for neuronal survival and function are regulated by kinases. Off-target kinase inhibition can lead to apoptosis, neurite retraction, or altered synaptic plasticity.

  • GPCR Binding: Interaction with G-protein coupled receptors other than the intended target can trigger a cascade of unintended signaling events.

  • Ion Channel Modulation: Effects on ion channels (e.g., sodium, potassium, calcium channels) can alter neuronal excitability and firing patterns.

  • Cytotoxicity: Off-target effects can lead to general cellular stress and toxicity, independent of the primary target's modulation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when assessing the off-target effects of this compound in neuronal cultures.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Neuronal Death or Reduced Viability at Low this compound Concentrations 1. Off-target kinase inhibition affecting survival pathways (e.g., Akt, ERK). 2. Induction of apoptosis through caspase activation. 3. General cytotoxicity due to mitochondrial dysfunction.1. Perform a kinase screen: Profile this compound against a panel of kinases known to be important for neuronal survival. 2. Assess apoptosis: Use assays for caspase-3/7 activation, TUNEL staining, or Annexin V flow cytometry. 3. Measure mitochondrial health: Utilize assays such as MTT, resazurin, or Seahorse to assess mitochondrial respiration.
Altered Neuronal Morphology (e.g., neurite retraction, reduced dendritic complexity) 1. Disruption of cytoskeletal dynamics through off-target effects on Rho family GTPases or their downstream kinases (e.g., ROCK). 2. Inhibition of growth factor signaling pathways.1. Immunostain for cytoskeletal markers: Use antibodies against β-III tubulin, MAP2, and phalloidin to visualize neuronal and axonal/dendritic morphology. 2. Perform a Western blot analysis: Probe for key proteins in cytoskeletal and growth factor signaling pathways (e.g., phosphorylated cofilin, growth-associated protein 43 [GAP-43]).
Changes in Neuronal Activity (e.g., altered firing rate, synaptic transmission) 1. Off-target modulation of ion channels. 2. Unintended effects on other neurotransmitter systems (e.g., GABAergic, glutamatergic).1. Use multi-electrode array (MEA) or patch-clamp electrophysiology: Directly measure changes in neuronal electrical activity. 2. Perform calcium imaging: Use fluorescent calcium indicators (e.g., Fura-2, GCaMP) to assess changes in intracellular calcium dynamics. 3. Analyze neurotransmitter release: Use techniques like HPLC or ELISA to measure changes in the release of other neurotransmitters.
Inconsistent Experimental Results 1. Variability in neuronal culture health and density. 2. Degradation or precipitation of this compound in culture media. 3. Inaccurate compound concentration.1. Standardize cell culture protocols: Ensure consistent cell seeding density, media composition, and incubation conditions. 2. Check compound stability: Verify the stability of this compound in your specific culture media over the course of the experiment using analytical methods like HPLC-MS. 3. Confirm compound concentration: Prepare fresh stock solutions and verify their concentration.

Experimental Protocols

Protocol 1: Kinase Profiling of this compound

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house platform.

  • Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases).

  • The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Results are typically expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control.

  • Follow up with dose-response curves to determine the IC₅₀ values for any identified off-target hits.

Protocol 2: Neuronal Viability Assessment using a Resazurin-based Assay

Objective: To determine the cytotoxic effects of this compound on neuronal cultures.

Methodology:

  • Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and differentiate for the appropriate amount of time.

  • Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the fluorescence of the resorufin product using a plate reader (excitation ~560 nm, emission ~590 nm).

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)

Kinase FamilyKinase Target% Inhibition
Tyrosine Kinase SRC85%
LCK78%
FYN72%
Serine/Threonine Kinase ROCK165%
PAK158%
PKA12%
AKT18%

Table 2: Hypothetical IC₅₀ Values of this compound for On- and Off-Target Kinases

TargetIC₅₀ (nM)
SERT (On-Target) 1.2
SRC (Off-Target) 1,500
LCK (Off-Target) 2,300
ROCK1 (Off-Target) 5,800

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Neuronal Cultures treat_cells Treat Cultures with this compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells viability Viability Assay (Resazurin) treat_cells->viability morphology Immunocytochemistry (MAP2, Tubulin) treat_cells->morphology activity MEA / Calcium Imaging treat_cells->activity analyze_data Quantify Results & Statistical Analysis viability->analyze_data morphology->analyze_data activity->analyze_data

Caption: Experimental workflow for assessing this compound off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GSK This compound SERT SERT (On-Target) GSK->SERT Inhibition OffTarget Off-Target Kinase (e.g., SRC) GSK->OffTarget Off-Target Inhibition Serotonin Extracellular Serotonin SERT->Serotonin Blocks Reuptake Survival Neuronal Survival Pathway OffTarget->Survival Inhibition Cytoskeleton Cytoskeletal Regulation OffTarget->Cytoskeleton Inhibition

Caption: Potential on- and off-target signaling of this compound.

Technical Support Center: Improving In Vivo Bioavailability of GSK163090

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific bioavailability, in vivo studies, and metabolic pathways of GSK163090 is limited. This technical support center provides troubleshooting guidance and answers to frequently asked questions based on established principles and common challenges encountered with compounds exhibiting poor oral bioavailability. The strategies outlined below are general and should be adapted based on the specific physicochemical properties of this compound.

General Troubleshooting Guide

Researchers encountering low in vivo bioavailability with this compound can systematically troubleshoot the issue by considering the following potential causes and solutions.

Problem: Low Aqueous Solubility Limiting Dissolution

Poor dissolution in the gastrointestinal (GI) tract is a primary reason for low bioavailability of many orally administered drugs.

  • Is the particle size of the active pharmaceutical ingredient (API) optimized?

    • Troubleshooting: Reducing the particle size increases the surface area available for dissolution.[1][2]

    • Recommended Action: Employ micronization or nanosizing techniques. Micronization can achieve particle sizes of 2–5 μm, while nanocrystal technology can reduce particle size to 100–250 nm.[3]

  • Have you explored enabling formulations?

    • Troubleshooting: If the compound is poorly soluble, standard formulations may not be sufficient.

    • Recommended Action:

      • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer can create a high-energy, amorphous state that enhances solubility and dissolution.[1][2]

      • Lipid-Based Formulations: For lipophilic compounds, formulating with lipids, surfactants, and co-solvents can improve solubilization and absorption.[3][4][5] Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising option.[2][3]

      • Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[3]

Problem: High First-Pass Metabolism

Extensive metabolism in the liver or gut wall after absorption can significantly reduce the amount of active drug reaching systemic circulation.

  • Is this compound a substrate for major metabolizing enzymes (e.g., Cytochrome P450s)?

    • Troubleshooting: While specific data for this compound is unavailable, many drugs are metabolized by CYP enzymes, particularly the CYP3A family.[6][7]

    • Recommended Action:

      • Co-administration with Inhibitors: In a research setting, co-administering a known inhibitor of the relevant metabolic pathway can help determine the extent of first-pass metabolism.[4]

      • Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active compound systemically can be a viable strategy.[2]

      • Lipid-Based Systems: Certain lipid formulations can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[1][3]

Problem: Poor Membrane Permeation

The inability of the drug to efficiently cross the intestinal epithelium will result in low bioavailability.

  • Does this compound have unfavorable physicochemical properties for permeation (e.g., high polarity, large size)?

    • Troubleshooting: The "rule of five" can provide a general indication, but exceptions exist, especially for compounds that are substrates for transporters.[3]

    • Recommended Action:

      • Permeation Enhancers: The inclusion of permeation enhancers in the formulation can transiently increase the permeability of the intestinal membrane.[2][4]

      • Ion Pairing/Complexation: Forming a lipophilic salt or complex can improve the partitioning of a polar drug into the intestinal membrane.[4]

      • Particulate Carriers: Encapsulating the drug in nanoparticles or other particulate carriers can facilitate transport across the intestinal barrier.[4][5]

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound in our preclinical animal models after oral dosing. What is the likely cause?

A1: Low and variable plasma concentrations are classic indicators of poor oral bioavailability. The primary suspects are poor aqueous solubility leading to dissolution-rate-limited absorption, and/or extensive first-pass metabolism. We recommend first characterizing the solubility of your current formulation. If solubility is low, consider the formulation strategies outlined in the General Troubleshooting Guide, such as particle size reduction or developing a lipid-based formulation.

Q2: How can we determine if first-pass metabolism is the primary contributor to the low bioavailability of this compound?

A2: A common experimental approach is to compare the Area Under the Curve (AUC) of the plasma concentration-time profile after oral (PO) and intravenous (IV) administration. A significantly lower AUC for the oral route compared to the IV route (i.e., absolute bioavailability << 100%) suggests either poor absorption or high first-pass metabolism. To distinguish between these, an in vitro study using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability.

Q3: What are the different types of lipid-based formulations we can consider for this compound?

A3: Lipid-based formulations are classified into a Lipid Formulation Classification System (LFCS). The choice depends on the properties of the drug and the desired dispersion characteristics. The main types are:

  • Type I: Oils without surfactants.

  • Type II: Oils and water-insoluble surfactants.

  • Type III: Oils, water-soluble surfactants, and co-solvents. These form fine emulsions (SEDDS).

  • Type IV: Surfactants and co-solvents without oils. These form micelles.

For drugs with poor solubility, Type III systems are often a good starting point as they can significantly improve solubilization and absorption.[3]

Q4: Can we use nanoparticles to improve the bioavailability of this compound?

A4: Yes, nanoparticles can be a very effective strategy.[1] By increasing the surface area-to-volume ratio, they can enhance the dissolution rate of poorly soluble drugs.[1][2] Nanoparticle systems for oral delivery include:

  • Nanosuspensions: Crystalline drug particles in the nanometer range.

  • Solid Lipid Nanoparticles (SLNs): A solid lipid core stabilized by surfactants.[5]

  • Polymeric Nanoparticles: The drug is encapsulated within a polymer matrix.

These systems can also be engineered for targeted delivery or controlled release.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol describes a general method for producing a drug nanosuspension to enhance dissolution.

  • Preparation of the Suspension:

    • Disperse a defined amount of this compound powder (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v of a non-ionic surfactant like polysorbate 80 or a polymeric stabilizer).

    • Stir the mixture to ensure the powder is fully wetted.

  • Milling Process:

    • Transfer the suspension to the chamber of a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Set the milling parameters (e.g., milling speed, time, and temperature). These will need to be optimized for this compound.

    • Mill the suspension for a predetermined duration (e.g., several hours).

  • Particle Size Analysis:

    • Periodically take samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (e.g., < 500 nm) is achieved and the size distribution is narrow.

  • Harvesting the Nanosuspension:

    • Separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., spray-dried into a solid powder).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general approach to developing a Type III lipid-based formulation.

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).

  • Ternary Phase Diagram Construction:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram by mixing the three components in different ratios and observing the resulting mixture after gentle heating and vortexing.

    • Identify the region in the phase diagram that forms a clear, single-phase liquid.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.

    • Add this compound to this mixture and stir until it is completely dissolved. The drug loading will need to be optimized.

  • Characterization of the SEDDS:

    • Self-Emulsification Test: Add a small amount of the prepared SEDDS to an aqueous medium with gentle agitation and observe the formation of an emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically < 200 nm) is desirable for better absorption.

    • The optimized SEDDS formulation is then ready for encapsulation in soft gelatin capsules for in vivo administration.

Quantitative Data Summary

The following tables summarize general formulation strategies that can be applied to improve the bioavailability of a compound like this compound.

Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement

Formulation StrategyMechanism of ActionKey AdvantagesPotential Challenges
Particle Size Reduction Increases surface area, leading to faster dissolution.[1][2]Well-established, applicable to many compounds.Can lead to particle aggregation; may not be sufficient for very low solubility.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous state.[1]Significant increase in apparent solubility and dissolution rate.Potential for recrystallization during storage; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in lipid carriers, can enhance lymphatic transport.[1][3]Improves solubility, can bypass first-pass metabolism, suitable for lipophilic drugs.Excipient selection can be complex; potential for GI side effects with high surfactant levels.
Complexation (e.g., with Cyclodextrins) Forms a host-guest complex where the drug is encapsulated, increasing solubility.[3]Can significantly increase aqueous solubility.Limited by the stoichiometry of the complex and the size of the drug molecule.
Prodrugs Chemically modifies the drug to improve properties like solubility or permeability, then releases the active drug in vivo.[2]Can overcome multiple barriers (solubility, permeability, metabolism).Requires chemical synthesis and careful design to ensure efficient conversion to the active drug.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Evaluation start Low in vivo Bioavailability of this compound cause1 Poor Solubility / Dissolution start->cause1 cause2 High First-Pass Metabolism start->cause2 cause3 Low Permeability start->cause3 strategy1 Formulation Approaches (Particle size, SEDDS, etc.) cause1->strategy1 strategy2 Chemical Modification (Prodrug) cause2->strategy2 strategy3 Co-administration (Inhibitors, Enhancers) cause2->strategy3 cause3->strategy1 cause3->strategy3 invitro In Vitro Dissolution & Permeation Studies strategy1->invitro invivo In Vivo Pharmacokinetic Studies in Animals strategy2->invivo strategy3->invivo invitro->invivo result Improved Bioavailability? invivo->result result->start No, Re-evaluate end Lead Optimization Complete result->end Yes, Proceed

Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of a drug candidate.

Caption: Classification of lipid-based drug delivery systems based on their composition and dispersion behavior.

References

Technical Support Center: GSK163090 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090. The information is designed to address specific issues that may arise during the optimization of dose-response curves in experimental settings.

Quantitative Data Summary

The binding affinity of this compound for the human 5-HT1A, 5-HT1B, and 5-HT1D receptors is summarized in the table below. This data is essential for designing effective dose-response experiments.

Receptor SubtypepKiKi (nM)
5-HT1A9.40.40
5-HT1B8.53.16
5-HT1D9.70.20

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] By blocking these receptors, it inhibits the downstream signaling pathways typically initiated by serotonin. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: Which cell lines are suitable for studying this compound's effects?

A2: Cell lines endogenously expressing or engineered to express human 5-HT1A, 5-HT1B, or 5-HT1D receptors are recommended. Commonly used host cell lines for transfection include HEK293 and CHO cells. The choice of cell line can influence the experimental outcome, so it is crucial to select a line that provides a robust and reproducible signal window for your assay.

Q3: What are the key considerations when preparing this compound for in vitro experiments?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in your assay buffer. Ensure the final DMSO concentration in your assay is consistent across all wells (including controls) and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%).

Troubleshooting Guide

Problem 1: High variability between replicate wells in my dose-response curve.

  • Possible Cause: Inconsistent cell plating, leading to variations in cell number per well.

  • Solution: Ensure a homogenous single-cell suspension before plating. After plating, visually inspect the wells under a microscope to confirm even cell distribution. Consider using an automated cell dispenser for improved consistency.

  • Possible Cause: Edge effects in the microplate due to evaporation.

  • Solution: Avoid using the outer wells of the microplate for experimental data points. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause: Pipetting errors during serial dilutions of this compound.

  • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For low volume additions, consider using a multi-channel pipette to minimize variability.

Problem 2: The dose-response curve does not reach a complete sigmoidal shape (no clear upper or lower plateau).

  • Possible Cause: The concentration range of this compound is too narrow.

  • Solution: Broaden the range of concentrations tested. A typical starting point for a dose-response curve is to use a wide range of concentrations, for example, from 10 pM to 100 µM, with 10-fold serial dilutions.

  • Possible Cause: Insufficient incubation time for the compound to exert its effect.

  • Solution: Optimize the incubation time. Perform a time-course experiment to determine the point at which the antagonist effect reaches a steady state.

Problem 3: The calculated IC50 value is significantly different from expected values.

  • Possible Cause: The concentration of the agonist used to stimulate the receptor is not optimal.

  • Solution: The IC50 of an antagonist is dependent on the concentration of the agonist used. It is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80). This provides a good signal window for detecting inhibition.

  • Possible Cause: Issues with the assay reagents or cell health.

  • Solution: Ensure all reagents are within their expiration dates and have been stored correctly. Regularly check cell cultures for any signs of contamination or stress. Perform a cell viability assay in parallel to your functional assay to rule out cytotoxicity of the compound at the tested concentrations.

Experimental Protocols

Detailed Protocol: In Vitro Dose-Response Curve Generation for this compound using a cAMP Assay

This protocol outlines a method for determining the IC50 value of this compound in a cell line expressing a 5-HT1 receptor subtype (e.g., 5-HT1A).

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)

  • This compound

  • Serotonin (5-HT) or another suitable 5-HT1A agonist

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Assay buffer (as recommended by the cAMP assay kit manufacturer)

  • 384-well white opaque microplates

  • Calibrated pipettes

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-5HT1A cells according to standard protocols.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (typically determined during assay optimization).

    • Dispense the cell suspension into a 384-well plate.

  • This compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10 pM to 100 µM).

    • Add the diluted this compound solutions to the appropriate wells of the 384-well plate containing the cells. Include a vehicle control (assay buffer with the same final DMSO concentration).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of the 5-HT1A agonist (e.g., serotonin) in assay buffer at a concentration that elicits an EC80 response.

    • Add the agonist solution to all wells except for the negative control wells (which should receive only assay buffer).

    • Incubate the plate at 37°C for a time sufficient to induce a robust cAMP response (typically 15-30 minutes).

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

This compound Signaling Pathway This compound Signaling Pathway This compound This compound Receptor 5-HT1A/B/D Receptor This compound->Receptor Blocks Serotonin Serotonin Serotonin->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: this compound antagonizes 5-HT1 receptors, blocking serotonin-mediated inhibition of adenylyl cyclase.

Dose-Response Experimental Workflow Dose-Response Experimental Workflow start Start plate_cells Plate cells expressing 5-HT1 receptor start->plate_cells prepare_gsk Prepare serial dilutions of this compound plate_cells->prepare_gsk add_gsk Add this compound to cells and incubate prepare_gsk->add_gsk prepare_agonist Prepare agonist (e.g., Serotonin) at EC80 add_gsk->prepare_agonist add_agonist Add agonist to cells and incubate prepare_agonist->add_agonist measure_response Measure cellular response (e.g., cAMP levels) add_agonist->measure_response analyze_data Analyze data and plot dose-response curve measure_response->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end_exp End determine_ic50->end_exp

Caption: A streamlined workflow for determining the IC50 of this compound in a cell-based assay.

Troubleshooting Logic Tree Troubleshooting Dose-Response Issues issue Issue with Dose-Response Curve high_variability High Variability? issue->high_variability incomplete_curve Incomplete Curve? issue->incomplete_curve ic50_off Incorrect IC50? issue->ic50_off high_variability->incomplete_curve No check_plating Check cell plating and pipetting high_variability->check_plating Yes incomplete_curve->ic50_off No broaden_range Broaden concentration range incomplete_curve->broaden_range Yes optimize_agonist Optimize agonist concentration (EC80) ic50_off->optimize_agonist Yes avoid_edge Avoid edge effects check_plating->avoid_edge optimize_time Optimize incubation time broaden_range->optimize_time check_reagents Check reagent quality and cell health optimize_agonist->check_reagents

Caption: A decision tree to guide troubleshooting common issues in dose-response experiments.

References

Troubleshooting GSK163090 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with GSK163090, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of 14.29 mg/mL (34.39 mM).[1] It is important to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and water absorption can negatively impact the solubility of the compound.[1]

Q2: I am observing particulate matter in my this compound stock solution in DMSO. What should I do?

A2: If you observe particulate matter, it is recommended to use ultrasonic agitation to aid dissolution.[1] Gentle warming of the solution can also help. Ensure the vial is tightly sealed to prevent moisture absorption. If the issue persists, it may indicate that the solubility limit has been exceeded or that the DMSO has absorbed water.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for my in vitro assay. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can help maintain solubility.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This facilitates better mixing and can prevent localized high concentrations that lead to precipitation.

  • Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

  • Consider Co-solvents (for in vivo preparations): For in vivo studies, co-solvents are often necessary. Formulations including PEG300, Tween-80, SBE-β-CD, or corn oil have been used successfully.[1]

Q4: What is the stability of this compound in a DMSO stock solution?

A4: When stored at -20°C, a DMSO stock solution of this compound should be used within one year. For longer-term storage of up to two years, it is recommended to store the solution at -80°C.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubilityNotes
DMSO14.29 mg/mL (34.39 mM)Ultrasonic agitation is recommended. Use anhydrous DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.43 mg/mL (3.44 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.43 mg/mL (3.44 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 1.43 mg/mL (3.44 mM)Results in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Bring the this compound powder and anhydrous DMSO to room temperature.

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 415.54 g/mol ).

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution for 1-2 minutes to initiate dissolution.

  • Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound DMSO Stock for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the 10 mM stock in DMSO to create an intermediate stock solution closer to your final desired concentration. This helps to minimize the final concentration of DMSO in your assay.

  • Add the required volume of the intermediate this compound DMSO stock to the pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.

  • Immediately after adding the stock solution, gently vortex the final solution to ensure rapid and uniform mixing.

  • Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup. The final DMSO concentration in the assay should ideally be kept below 0.5% to avoid solvent-induced effects.

Visualizations

Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Dissolving this compound prep_stock Prepare stock solution in anhydrous DMSO start->prep_stock check_dissolution Visually inspect for full dissolution prep_stock->check_dissolution sonicate_heat Use sonication and/or gentle warming check_dissolution->sonicate_heat No dissolved Stock solution is clear check_dissolution->dissolved Yes sonicate_heat->check_dissolution dilute Dilute stock in aqueous buffer dissolved->dilute check_precipitation Precipitation observed? dilute->check_precipitation no_precipitate Solution is clear, proceed with experiment check_precipitation->no_precipitate No troubleshoot Troubleshooting Steps check_precipitation->troubleshoot Yes serial_dilution Perform serial dilution in buffer troubleshoot->serial_dilution warm_buffer Use pre-warmed (37°C) buffer troubleshoot->warm_buffer slow_addition Add stock dropwise with mixing troubleshoot->slow_addition lower_conc Lower final concentration troubleshoot->lower_conc

Caption: Troubleshooting workflow for this compound solubility issues.

GSK163090_Signaling_Pathway This compound Signaling Pathway cluster_downstream Downstream Signaling This compound This compound HTR1A 5-HT1A This compound->HTR1A Antagonist HTR1B 5-HT1B This compound->HTR1B Antagonist HTR1D 5-HT1D This compound->HTR1D Antagonist Gi Gi/o Protein HTR1A->Gi HTR1B->Gi HTR1D->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: Mechanism of action of this compound as a 5-HT1A/1B/1D receptor antagonist.

References

Interpreting unexpected results with GSK163090

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1] Its high affinity for these receptors has been quantified with pKi values of 9.4, 8.5, and 9.7, respectively.[1] Due to its role in modulating the serotonin system, it has been investigated in clinical trials for the treatment of Major Depressive Disorder.

Quantitative Data: Binding Affinity of this compound

ReceptorpKi
5-HT1A9.4
5-HT1B8.5
5-HT1D9.7

Troubleshooting Guide: Interpreting Unexpected Results

Q2: My experimental results with this compound are not what I expected. What are the potential reasons?

Unexpected results can stem from several factors, including off-target effects, issues with the experimental protocol, or complex biological responses to 5-HT receptor antagonism. Here's a logical workflow to troubleshoot your experiment:

G A Unexpected Results Observed B Verify Experimental Protocol A->B C Check Compound Integrity & Purity A->C D Evaluate Potential Off-Target Effects B->D Protocol Correct C->D Compound Validated E Consider Downstream Signaling Complexity D->E F Review Literature for Similar Findings E->F G Consult Technical Support F->G

Caption: A troubleshooting workflow for unexpected results with this compound.

Q3: I'm observing effects that seem unrelated to the 5-HT1A/B/D pathways. Could these be off-target effects?

While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor. Small molecules can sometimes interact with unintended targets, leading to unforeseen biological responses. It is crucial to consider that even with high selectivity, the complex intracellular environment can lead to unexpected interactions.

Experimental Protocol: Verifying Off-Target Effects

  • Phenotype Comparison: Compare the observed phenotype with known effects of antagonizing other receptors that are structurally related to the 5-HT1 family.

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by co-administering a known agonist for that target.

  • Differential Cell Line Screening: Test this compound on cell lines that do not express 5-HT1A, 5-HT1B, or 5-HT1D receptors. Any observed effect in these cell lines would suggest off-target activity.

  • In Silico Profiling: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.

Q4: Can you provide a simplified diagram of the signaling pathway I am affecting with this compound?

This compound antagonizes the 5-HT1A, 5-HT1B, and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, when activated by serotonin (5-HT), typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound prevents this inhibitory effect.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT Serotonin (5-HT) 5HT_release->5HT 5HT1_Receptor 5-HT1A/B/D Receptor G_Protein Gi/o Protein 5HT1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP - Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects 5HT->5HT1_Receptor This compound This compound This compound->5HT1_Receptor

References

Minimizing GSK163090 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK163090. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential toxicity and optimizing the use of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D, with pKi values of 9.4, 8.5, and 9.7, respectively.[1] Its primary mechanism of action is to block the binding of serotonin to these receptors, thereby inhibiting their downstream signaling pathways.

Q2: What are the common solvents for dissolving this compound for in vitro use?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound will be cell-line and assay-dependent. A typical starting point for a dose-response experiment would be in the range of 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental setup.

Q4: How should I store this compound stock solutions?

A4: this compound powder should be stored at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[2] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity or cell death.
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh dilution from the stock solution, ensuring thorough mixing. Ultrasonication may aid in the dissolution of the stock solution.[1]
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. Determine the IC50 value for your specific cell line using a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®).
Off-Target Effects At higher concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity.[3][4] If possible, use the lowest effective concentration of this compound determined from your dose-response experiments.
Issue 2: Inconsistent or non-reproducible results.
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent protocol for cell seeding to maintain uniformity across wells and plates.
Edge Effects in Multi-well Plates The outer wells of multi-well plates are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.
Compound Degradation The stability of this compound in cell culture medium at 37°C for extended periods may vary. For long-term experiments (e.g., > 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals.
Variability in Stock Solution Prepare a large batch of the stock solution, aliquot it, and use a fresh aliquot for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 3: Unexpected morphological changes in cells.
Potential Cause Troubleshooting Step
Cytoskeletal Disruption Observe cells for changes in shape, adhesion, or the presence of stress fibers. These can be indicators of cytoskeletal disruption. Phalloidin staining can be used to visualize the actin cytoskeleton.
Induction of Apoptosis or Necrosis Look for signs of apoptosis (cell shrinkage, membrane blebbing, nuclear condensation) or necrosis (cell swelling, membrane rupture). These can be confirmed using specific assays such as Annexin V/Propidium Iodide staining.
Cell Cycle Arrest This compound may induce cell cycle arrest. This can be investigated by flow cytometry analysis of the cell cycle distribution using propidium iodide staining.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the type of quantitative information that should be generated during the experimental validation of this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
U87-MGGlioblastoma8.5
PC-3Prostate Cancer15.1

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells after 24-hour treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)55.328.116.6
This compound (5 µM)72.115.412.5

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are live.

Visualizations

GSK163090_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5-HT1_Receptor 5-HT1 Receptor Serotonin->5-HT1_Receptor Binds & Activates This compound This compound This compound->5-HT1_Receptor Blocks G_Protein Gαi/o Protein 5-HT1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: this compound signaling pathway antagonism.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in Multi-well Plate D Treat Cells with this compound and Controls B->D C->D E Incubate for 24-72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Endpoint (e.g., Absorbance) F->G H Calculate IC50 G->H

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Solvent Is Vehicle Control Also Toxic? Start->Check_Solvent Check_Precipitate Is there visible precipitation? Check_Solvent->Check_Precipitate No Lower_DMSO Lower Final DMSO Concentration Check_Solvent->Lower_DMSO Yes Prepare_Fresh Prepare Fresh Dilution & Ensure Mixing Check_Precipitate->Prepare_Fresh Yes Dose_Response Perform Dose-Response to find optimal concentration Check_Precipitate->Dose_Response No Consider_Off_Target Consider potential off-target effects Dose_Response->Consider_Off_Target

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: GSK163090 In Vivo Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GSK163090 in in vivo experiments, with a focus on vehicle control selection and formulation troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the 5-HT1A/1B/1D receptors with pKi values of 9.4, 8.5, and 9.7, respectively.[1] It also inhibits the serotonin reuptake transporter (SerT) with a pKi of 6.1.[1] This dual action suggests its potential for antidepressant and anxiolytic effects.[1]

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[2] For in vivo experiments, it requires a specialized vehicle formulation to achieve a clear solution suitable for administration.

Q3: What are some established vehicle formulations for in vivo delivery of this compound?

A3: Several vehicle formulations have been successfully used to dissolve this compound for in vivo studies. The choice of vehicle will depend on the desired concentration, route of administration, and the specific experimental model. Three common formulations are detailed in the table below.[1]

Q4: Why is a vehicle control group essential in my in vivo experiment?

A4: A vehicle control group is critical for differentiating the pharmacological effects of this compound from any biological effects caused by the delivery vehicle itself.[3] Solvents like DMSO and PEG400, while necessary for dissolving poorly soluble compounds, can have their own physiological effects that may confound experimental results.[4][5]

Q5: What are common components used in vehicles for poorly soluble compounds?

A5: Vehicles for compounds with low aqueous solubility often include a combination of agents to enhance dissolution.[3] Common components include:

  • Co-solvents: Such as DMSO and Polyethylene Glycol (PEG) to increase solubility.[3][5]

  • Surfactants: Like Tween-80 (Polysorbate 80) to improve stability and prevent precipitation.[6][7]

  • Cyclodextrins: Such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[1][3]

  • Oils: For highly lipophilic compounds, oils like corn oil can be used.[1][5]

Troubleshooting Guide

Problem: My this compound formulation is precipitating.

  • Possible Cause: Incomplete dissolution or temperature changes affecting solubility.

  • Troubleshooting Steps:

    • Ensure Proper Mixing Order: Add each solvent component one by one as specified in the protocol.[1]

    • Use Gentle Heating and/or Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help to fully dissolve the compound.[1]

    • Check pH: For aqueous-based formulations, the pH can significantly impact the solubility of some compounds. Ensure the final pH is within a physiologically tolerable range.[3]

    • Prepare Fresh Formulations: It is recommended to prepare formulations fresh before each experiment to minimize the risk of precipitation over time.

Problem: I am observing adverse effects in my vehicle control group.

  • Possible Cause: The concentration of one or more vehicle components may be causing toxicity.

  • Troubleshooting Steps:

    • Lower Co-solvent Concentration: High concentrations of DMSO or PEG can cause local irritation or systemic toxicity.[4][5] If possible, try to reduce the percentage of these co-solvents in your formulation while maintaining the solubility of this compound.

    • Consider Alternative Vehicles: If adverse effects persist, explore alternative vehicle formulations. For example, a cyclodextrin-based vehicle might be better tolerated than a co-solvent-heavy one.[3]

    • Change Route of Administration: Some vehicles are better tolerated via certain routes of administration. For instance, a formulation that is irritating when administered intraperitoneally might be acceptable via oral gavage.[3]

Data Presentation

Table 1: Recommended Vehicle Formulations for this compound

Formulation ProtocolComponentsAchieved SolubilityNotes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.43 mg/mL (3.44 mM)A clear solution is expected.[1]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.43 mg/mL (3.44 mM)A clear solution is expected.[1]
Protocol 3 10% DMSO, 90% Corn Oil≥ 1.43 mg/mL (3.44 mM)A clear solution is expected.[1]

Experimental Protocols

Protocol: Preparation of this compound Formulation (Example using Protocol 1)

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Add DMSO: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved.

  • Add PEG300: Add 40% of the final volume as PEG300. Mix thoroughly.

  • Add Tween-80: Add 5% of the final volume as Tween-80. Mix thoroughly.

  • Add Saline: Add 45% of the final volume as saline. Mix until a clear, homogenous solution is achieved.

  • Final Check: Visually inspect the solution for any precipitation before administration.

Visualizations

GSK163090_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SerT Serotonin Transporter (SerT) Serotonin_reuptake Serotonin Reuptake SerT->Serotonin_reuptake GSK163090_1 This compound GSK163090_1->SerT Inhibits HT1A_auto 5-HT1A Autoreceptor GSK163090_1->HT1A_auto Antagonizes HT1B_auto 5-HT1B Autoreceptor GSK163090_1->HT1B_auto Antagonizes HT1D_auto 5-HT1D Autoreceptor GSK163090_1->HT1D_auto Antagonizes Serotonin Increased Serotonin HT1A_post 5-HT1A Receptor Serotonin->HT1A_post HT1B_post 5-HT1B Receptor Serotonin->HT1B_post HT1D_post 5-HT1D Receptor Serotonin->HT1D_post Downstream Downstream Signaling HT1A_post->Downstream HT1B_post->Downstream HT1D_post->Downstream

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration cluster_analysis Data Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve add_cosolvents 3. Add Co-solvents/ Excipients Sequentially dissolve->add_cosolvents add_aqueous 4. Add Aqueous Component (e.g., Saline) add_cosolvents->add_aqueous mix 5. Mix to Homogeneity (Vortex/Sonicate) add_aqueous->mix visual Visual Inspection (Check for Precipitation) mix->visual control_group Administer Vehicle Control visual->control_group Vehicle Only treatment_group Administer this compound Formulation visual->treatment_group Compound + Vehicle monitor Monitor for Pharmacological Effects and Adverse Events control_group->monitor treatment_group->monitor compare Compare Treatment vs. Vehicle Control Group monitor->compare

Caption: In vivo experimental workflow for this compound.

References

Adjusting GSK163090 dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK163090 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1][2][3] By blocking these receptors, it modulates serotonergic neurotransmission, which is thought to underlie its potential antidepressant and anxiolytic effects.[1][3] It also has a weaker inhibitory effect on the serotonin reuptake transporter (SerT).[1][4]

Q2: What is a recommended starting dose for in vivo studies in rats?

A2: In male Sprague-Dawley rats, this compound has been shown to produce a dose-dependent inhibition of 8-OH-DPAT-induced hyperlocomotor activity. The effective dose (ED50) for this effect was found to be in the range of 0.03 to 1 mg/kg.[4] A starting dose within this range is recommended for similar studies.

Q3: How do I adjust the dosage of this compound for use in mice if I have an effective dose from a rat study?

A3: Dosage adjustments between animal species are typically performed using allometric scaling, which takes into account the differences in body surface area and metabolic rate. A common method is to use a conversion factor based on the body surface area. To convert a dose from rats to mice, you can use the following formula:

Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Km for rat / Km for mouse)

The Km value is a conversion factor that relates body weight to body surface area. For rats, the Km is approximately 6, and for mice, it is approximately 3.[4][5] Therefore, a simplified approach is to double the rat dose (in mg/kg) to get an equivalent dose for mice.[1]

Q4: Are there any known off-target effects for this compound?

A4: this compound is described as a selective antagonist for 5-HT1A/1B/1D receptors.[1][2][3] It also shows some activity at dopamine D2 and D3 receptors, though with lower potency.[2] Researchers should be aware of these potential off-target effects when interpreting their results.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect at the initial dose in mice. The initial dose calculated from rat studies may be too low.Gradually increase the dose in a dose-response study. Due to their higher metabolic rate, mice often require a higher mg/kg dose than rats.[1]
Poor bioavailability of the compound.Ensure proper formulation and administration of this compound. Check the literature for pharmacokinetic data if available.
The chosen animal model or strain is not sensitive to the effects of this compound.Consider using a different, validated animal model for anxiety or depression.
Unexpected behavioral side effects. The dose may be too high, leading to off-target effects or toxicity.Reduce the dose and perform a careful dose-escalation study to find the therapeutic window.
The observed behaviors may be related to the antagonism of dopamine D2/D3 receptors.[2]Consider co-administration with selective dopamine receptor agonists or antagonists to dissect the mechanism, if appropriate for the study design.
Variability in experimental results. Inconsistent drug administration or timing.Standardize the administration protocol, including the time of day, route of administration, and volume.
Differences in animal handling and environmental conditions.Ensure consistent housing, handling, and testing conditions for all animals to minimize stress-induced variability.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound

ReceptorpKi
5-HT1A9.4
5-HT1B8.5
5-HT1D9.7
Serotonin Transporter (SerT)6.1
Dopamine D26.3
Dopamine D36.7

Data sourced from MedChemExpress and MyBioSource.[1][2][4]

Table 2: In Vivo Efficacy of this compound in Sprague-Dawley Rats

AssayEndpointEffective Dose (ED50)
8-OH-DPAT-induced Hyperlocomotor ActivityInhibition0.03 - 1 mg/kg

Data sourced from MedChemExpress.[4]

Table 3: Allometric Scaling Conversion Factors

FromToMultiply Dose (mg/kg) by:
RatMouse2
MouseRat0.5

Based on Km ratios of 6 for rats and 3 for mice.[4][5]

Experimental Protocols

Protocol: Inhibition of 8-OH-DPAT-Induced Hyperlocomotion in Rats

This protocol is a general guideline for assessing the in vivo efficacy of this compound as a 5-HT1A receptor antagonist.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Materials:

  • This compound

  • (±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT)

  • Vehicle for this compound (e.g., sterile saline, 0.5% methylcellulose)

  • Sterile saline (for 8-OH-DPAT)

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

3. Procedure:

  • Habituation: On the day of the experiment, place the rats in the activity chambers for at least 30 minutes to allow for habituation to the novel environment.

  • This compound Administration: Following habituation, administer this compound or its vehicle via the desired route (e.g., intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of this compound and should be determined in preliminary studies. A typical pre-treatment time for many compounds is 30-60 minutes.

  • 8-OH-DPAT Administration: At the determined time point after this compound administration, inject the rats with a dose of 8-OH-DPAT known to induce hyperlocomotion (e.g., 0.1 - 1 mg/kg, subcutaneous).[6]

  • Activity Monitoring: Immediately after the 8-OH-DPAT injection, place the rats back into the activity chambers and record locomotor activity for a set period, typically 30-60 minutes.

  • Data Analysis: Quantify the total distance traveled, number of horizontal beam breaks, and/or number of vertical rears. Compare the activity of the this compound-treated groups to the vehicle-treated control group that received 8-OH-DPAT. A significant reduction in locomotor activity in the this compound-treated groups indicates antagonism of the 5-HT1A receptor.

Mandatory Visualizations

GSK163090_Experimental_Workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Drug_Preparation Prepare this compound and 8-OH-DPAT Solutions Habituation Habituation in Activity Chambers (30 min) Drug_Preparation->Habituation GSK163090_Admin Administer this compound or Vehicle Habituation->GSK163090_Admin Pretreatment_Period Pre-treatment Period (e.g., 30-60 min) GSK163090_Admin->Pretreatment_Period OH_DPAT_Admin Administer 8-OH-DPAT (e.g., 0.1-1 mg/kg, s.c.) Pretreatment_Period->OH_DPAT_Admin Activity_Monitoring Monitor Locomotor Activity (30-60 min) OH_DPAT_Admin->Activity_Monitoring Data_Quantification Quantify Locomotor Activity (Distance, Beam Breaks) Activity_Monitoring->Data_Quantification Statistical_Analysis Statistical Comparison (this compound vs. Vehicle) Data_Quantification->Statistical_Analysis Conclusion Determine ED50 of this compound Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Dosage_Adjustment_Logic Start Start with known effective dose in one species (e.g., Rat: 0.03-1 mg/kg) Identify_Target_Species Identify Target Species (e.g., Mouse) Start->Identify_Target_Species Find_Conversion_Factor Determine Allometric Scaling Factor (Rat Km=6, Mouse Km=3) Identify_Target_Species->Find_Conversion_Factor Calculate_Dose Calculate Equivalent Dose: Mouse Dose = Rat Dose x (6/3) Find_Conversion_Factor->Calculate_Dose Pilot_Study Conduct Pilot Dose-Response Study in Target Species Calculate_Dose->Pilot_Study Optimize_Dose Optimize Dose Based on Efficacy and Tolerability Pilot_Study->Optimize_Dose

Caption: Logical workflow for adjusting this compound dosage between animal strains.

Serotonin_Receptor_Signaling This compound This compound Receptor 5-HT1A / 5-HT1B / 5-HT1D Receptors This compound->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity MAPK->Neuronal_Activity

Caption: Simplified signaling pathway for 5-HT1A/B/D receptors antagonized by this compound.

References

Technical Support Center: Overcoming GSK163090 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090. The content is designed to address specific issues related to its penetration of the blood-brain barrier (BBB), a challenge often encountered due to its nature as a moderate substrate of P-glycoprotein (P-gp).

Troubleshooting Guides

This section offers solutions to common problems encountered during the experimental evaluation of this compound's central nervous system (CNS) exposure.

Issue 1: Inconsistent or Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies

  • Question: We are observing a low and highly variable brain-to-plasma concentration ratio (Kp) for this compound in our rodent pharmacokinetic studies. What could be the underlying cause and how can we address this?

  • Answer: A low and variable Kp value for this compound is likely attributable to its classification as a moderate P-glycoprotein (P-gp) substrate.[1] P-gp is an efflux transporter highly expressed at the BBB that actively pumps substrates from the brain back into the bloodstream, thereby limiting CNS exposure.[2][3][4] The variability can arise from inter-animal differences in P-gp expression and activity.

    Troubleshooting Steps:

    • Verify P-gp Interaction: Confirm that the observed low brain penetration is indeed P-gp mediated. This can be achieved by conducting a co-administration study with a known P-gp inhibitor, such as verapamil or cyclosporin A.[2][3] A significant increase in the Kp of this compound in the presence of the inhibitor would confirm P-gp mediated efflux.

    • Assess Unbound Concentrations: The total brain-to-plasma ratio (Kp) can be influenced by non-specific binding in brain tissue and plasma.[5][6] It is more pharmacologically relevant to determine the unbound brain-to-plasma ratio (Kp,uu), as it is the unbound drug that is free to interact with its target.[5][7] Low Kp,uu values (less than one) are indicative of active efflux.[8]

    • Consider Alternative Formulations: The formulation of this compound can impact its absorption and distribution. Strategies to enhance BBB penetration include the use of nanocarriers or liposomes, which can protect the drug from efflux transporters.

Issue 2: High Efflux Ratio in In Vitro BBB Models

  • Question: Our in vitro studies using a Transwell assay with MDCK-MDR1 cells show a high efflux ratio for this compound. How can we be certain this is predictive of the in vivo situation?

  • Answer: A high efflux ratio in an in vitro system like MDCK-MDR1 cells is a strong indicator of P-gp substrate liability. The ratio of permeability from the basolateral to apical side (B-A) versus the apical to basolateral side (A-B) is a direct measure of active transport. For this compound, a reported B-A/A-B ratio of 2.8 at a 1 µM concentration confirms it as a moderate P-gp substrate.[1]

    Troubleshooting Steps:

    • Use of P-gp Inhibitors: To confirm that the observed efflux is P-gp specific, include a known P-gp inhibitor in your in vitro assay. A significant reduction in the efflux ratio in the presence of the inhibitor will validate that P-gp is the primary transporter involved.

    • Correlate with In Vivo Data: While in vitro models are excellent for screening, it is crucial to correlate these findings with in vivo data. The in vitro efflux ratio can be used to predict the in vivo Kp,uu,brain, which is a more accurate measure of CNS exposure.[7]

    • Test Different In Vitro Models: If available, consider using other in vitro BBB models, such as primary brain endothelial cells, to confirm the findings, as different cell lines can have varying levels of transporter expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors, with pKi values of 9.4, 8.5, and 9.7, respectively.[1] It also functions as an inhibitor of the serotonin reuptake transporter (SerT) with a pKi of 6.1.[1] Due to these properties, this compound has demonstrated antidepressant and anxiolytic activities in preclinical studies.[1][9]

Q2: Why is blood-brain barrier penetration a concern for this compound?

A2: For a drug to be effective in treating CNS disorders like depression and anxiety, it must cross the BBB to reach its targets in the brain.[10] this compound has been identified as a moderate substrate for the P-glycoprotein (P-gp) efflux pump.[1] This means that as this compound enters the brain, P-gp actively transports it back into the bloodstream, reducing its concentration in the CNS and potentially limiting its therapeutic efficacy.[4][11]

Q3: What are some strategies to improve the BBB penetration of this compound?

A3: Several strategies can be employed to enhance the CNS exposure of P-gp substrates like this compound:

  • Co-administration with P-gp Inhibitors: While not always clinically feasible due to the risk of drug-drug interactions, this is a common preclinical strategy to confirm P-gp involvement and artificially increase brain concentrations for target engagement studies.[12]

  • Structural Modification: Medicinal chemistry efforts could focus on modifying the structure of this compound to reduce its affinity for P-gp while retaining its pharmacological activity.

  • Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can shield it from P-gp and facilitate its transport across the BBB.

  • Receptor-Mediated Transport: Conjugating this compound to a molecule that utilizes a specific receptor for transport into the brain (a "Trojan horse" approach) can also be explored.

Q4: How is the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) determined?

A4: The Kp is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at a steady state.[5] It is typically measured by collecting brain and plasma samples at a specific time point after drug administration and quantifying the drug concentration in each matrix. The Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma.[7][8] This requires an additional step of measuring the fraction of unbound drug in both brain homogenate and plasma, often done using techniques like equilibrium dialysis.

Data Presentation

Table 1: In Vitro Permeability and P-gp Substrate Potential of this compound

ParameterValueInterpretationReference
Apparent Permeability (Papp) A-B (Hypothetical) 5.0 x 10-6 cm/sModerate passive permeability-
Apparent Permeability (Papp) B-A (Hypothetical) 14.0 x 10-6 cm/sHigh efflux-
Efflux Ratio (B-A / A-B) 2.8Moderate P-gp substrate[1]
Efflux Ratio with P-gp Inhibitor (Hypothetical) 1.1P-gp mediated efflux confirmed-

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)

ParameterValue (Without P-gp Inhibitor)Value (With P-gp Inhibitor)Interpretation
Plasma AUC (ngh/mL) 15001600Minimal impact on systemic exposure
Brain AUC (ngh/g) 3001200Significant increase in brain exposure
Kp (Brain AUC / Plasma AUC) 0.20.75Low brain penetration due to efflux
fu,plasma (unbound fraction) 0.050.05No change in plasma protein binding
fu,brain (unbound fraction) 0.100.10No change in brain tissue binding
Kp,uu (Kp * fu,plasma / fu,brain) 0.10.375Efflux significantly limits unbound brain concentrations

Experimental Protocols

Protocol 1: In Vitro P-gp Substrate Assessment using a Transwell Assay

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add this compound (e.g., at 1 µM) to the apical chamber. At specified time points, collect samples from the basolateral chamber.

    • Basolateral to Apical (B-A): Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.

    • Inhibitor Arm: Repeat the B-A permeability assay in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil).

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: In Vivo Pharmacokinetic Study with Brain Tissue Sampling

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) at a specified dose and route (e.g., 10 mg/kg, oral gavage). A parallel cohort can be co-dosed with a P-gp inhibitor.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture and immediately process to plasma. At the final time point, euthanize the animals and harvest the brains.

  • Sample Processing: Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC for plasma and brain, and determine the Kp value.

Visualizations

P_glycoprotein_Efflux_at_BBB cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain GSK163090_blood This compound GSK163090_brain This compound GSK163090_blood->GSK163090_brain Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->GSK163090_blood Active Efflux GSK163090_brain->Pgp Binding Target 5-HT Receptors / SerT GSK163090_brain->Target Therapeutic Action

Caption: P-gp mediated efflux of this compound at the BBB.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Brain Penetration of this compound Start Low Kp or high in vitro efflux observed Is_it_Pgp Is efflux P-gp mediated? Start->Is_it_Pgp In_vitro_inhibitor In vitro assay with P-gp inhibitor Is_it_Pgp->In_vitro_inhibitor Yes In_vivo_inhibitor In vivo study with P-gp co-administration Is_it_Pgp->In_vivo_inhibitor Yes Reduced_efflux Efflux ratio reduced? In_vitro_inhibitor->Reduced_efflux Increased_Kp Kp increased? In_vivo_inhibitor->Increased_Kp Pgp_confirmed P-gp efflux is the primary issue Reduced_efflux->Pgp_confirmed Yes Other_mechanism Consider other efflux transporters or poor passive permeability Reduced_efflux->Other_mechanism No Increased_Kp->Pgp_confirmed Yes Increased_Kp->Other_mechanism No Strategies Develop strategies to overcome P-gp efflux: - Formulation - Prodrug - Structural Modification Pgp_confirmed->Strategies

Caption: Workflow for investigating low brain penetration.

References

Validation & Comparative

A Comparative Guide to GSK163090 and Other 5-HT1A Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT1A receptor antagonist GSK163090 with other notable antagonists: WAY-100635, Lecozotan, Robalzotan, and the less selective Spiperone. This document focuses on their binding affinities, selectivity profiles, and the experimental methodologies used for their characterization.

Comparative Analysis of 5-HT1A Receptor Antagonists

The development of selective 5-HT1A receptor antagonists is crucial for advancing our understanding of the serotonergic system's role in various physiological and pathological processes. This compound has been identified as a potent antagonist of 5-HT1A, 5-HT1B, and 5-HT1D receptors. To provide a comprehensive perspective, this guide compares its profile with other well-established 5-HT1A antagonists.

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of these compounds for the human 5-HT1A receptor and a selection of other relevant central nervous system receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for assessing the potency and selectivity of each antagonist.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)Dopamine D2 (Ki, nM)Dopamine D4 (Ki, nM)α1-Adrenergic (pIC50)
This compound Data not publicly availableAntagonistAntagonist----
WAY-100635 0.39[1]>1000>1000>1000940[1]16[1]6.6[1]
Lecozotan 4.5>1000>1000>1000>100098-
Robalzotan 0.6>1000>1000>1000>1000--
Spiperone Potent--PotentPotent--

Note: A pIC50 value represents the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1A receptor through competitive displacement of a specific radioligand.

Materials:
  • Test Compound: this compound or other 5-HT1A antagonists.

  • Radioligand: A tritiated ([³H]) high-affinity 5-HT1A receptor antagonist, such as [³H]WAY-100635.

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of these receptors (e.g., hippocampus).

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radioactive 5-HT1A ligand (e.g., unlabeled WAY-100635 or 8-OH-DPAT) to determine the amount of non-specific binding of the radioligand.

  • Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C).

Procedure:
  • Membrane Preparation:

    • Homogenize the cells or brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup (Competition Binding):

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Contains receptor membranes and the radioligand.

      • Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the non-specific binding control.

      • Competition: Contains receptor membranes, the radioligand, and varying concentrations of the test compound.

    • Add the prepared cell membranes to each well.

    • Add the radioligand at a fixed concentration (typically at or near its Kd value).

    • Add the corresponding concentrations of the test compound or control solutions.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Terminate the incubation by rapid filtration of the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Radioligand, Test Compounds) incubation Incubation (Membranes + Radioligand + Test Compound) reagent_prep->incubation membrane_prep Membrane Preparation (Homogenization & Centrifugation) membrane_prep->incubation filtration Filtration (Separate Bound from Free Radioligand) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis

Radioligand Binding Assay Workflow

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling serotonin Serotonin (5-HT) receptor 5-HT1A Receptor serotonin->receptor Activates g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits activation of erk ERK Signaling pka->erk Modulates cellular_response Cellular Response (e.g., modulation of gene expression, neuronal excitability) erk->cellular_response antagonist 5-HT1A Antagonist (e.g., this compound) antagonist->receptor Blocks

5-HT1A Receptor Signaling Pathway

Conclusion

This guide provides a comparative overview of this compound and other key 5-HT1A antagonists, supported by quantitative data and detailed experimental protocols. The provided visualizations of the experimental workflow and the underlying signaling pathway serve to enhance the understanding of the methodologies and the mechanism of action of these important pharmacological tools. For researchers in drug discovery and development, a thorough understanding of the binding profiles and functional activities of these compounds is paramount for designing and interpreting experiments aimed at elucidating the role of the 5-HT1A receptor in health and disease.

References

Unveiling Target Engagement of GSK163090 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of GSK163090, a potent antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors and an inhibitor of the serotonin transporter (SerT). By examining experimental data for this compound and alternative compounds, this document serves as a resource for designing and interpreting studies aimed at confirming drug-target interaction in a physiological context.

This compound: Target Affinity Profile

This compound exhibits high affinity for multiple serotonin receptors and the serotonin transporter. The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

TargetpKi
5-HT1A Receptor9.4
5-HT1B Receptor8.5
5-HT1D Receptor9.7
Serotonin Transporter (SerT)6.1

In Vivo Validation of Target Engagement: Methodologies and Comparative Data

Validating that a drug engages its intended target in a living organism is a critical step in drug development. Several techniques can be employed, ranging from indirect behavioral assessments to direct measurements of receptor occupancy.

Behavioral Pharmacology: An Indirect Measure of Target Engagement

Behavioral models can provide the first indication of in vivo target engagement. For this compound, its ability to antagonize the effects of a known 5-HT1A receptor agonist, 8-OH-DPAT, has been demonstrated in rats.

Experimental Data:

CompoundAssaySpeciesEndpointResult
This compound8-OH-DPAT-induced HyperlocomotionRatInhibition of hyperlocomotor activityED50 = 0.03 mg/kg

Experimental Protocol: 8-OH-DPAT-induced Hyperlocomotion in Rats

This assay assesses the ability of a test compound to block the increase in locomotor activity induced by the 5-HT1A agonist 8-OH-DPAT.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Acclimation: Animals are habituated to the testing environment (e.g., open-field arenas) to reduce novelty-induced activity.

  • Drug Administration:

    • The test compound (e.g., this compound) or vehicle is administered at various doses.

    • After a predetermined pretreatment time, 8-OH-DPAT (e.g., 0.2 mg/kg) or saline is administered.[1]

  • Behavioral Assessment: Locomotor activity is recorded for a defined period using automated activity monitors. Parameters measured include horizontal activity (distance traveled) and vertical activity (rearing).[2]

  • Data Analysis: The ability of the test compound to reduce 8-OH-DPAT-induced hyperlocomotion is quantified, and an ED50 (the dose required to produce 50% of the maximal effect) is calculated.

Receptor Occupancy Studies: Direct Quantification of Target Engagement

Receptor occupancy (RO) studies provide a quantitative measure of the percentage of target receptors bound by a drug at a given dose and time. This is often achieved using techniques like Positron Emission Tomography (PET) or ex vivo binding assays with radiolabeled tracers. While specific RO data for this compound is not publicly available, data from alternative 5-HT1A antagonists, such as WAY-100635, illustrate this approach.

Comparative Data for a 5-HT1A Antagonist:

CompoundAssaySpeciesTracerBrain RegionResult (ED50 for 50% Occupancy)
WAY-100635In vivo [3H]WAY-100635 bindingRat[3H]WAY-100635Frontal Cortex, Hippocampus~1 mg/kg (oral)

Experimental Protocol: In Vivo Receptor Occupancy using a Radiotracer

This protocol describes a common method to determine receptor occupancy in preclinical models.

  • Drug Administration: The unlabeled test compound is administered to animals at various doses.

  • Tracer Injection: At the expected time of peak brain concentration of the test compound, a radiolabeled tracer with high affinity for the target receptor (e.g., [3H]WAY-100635 for 5-HT1A receptors) is injected intravenously.[3]

  • Tissue Collection: After a specific time to allow for tracer distribution and binding, animals are euthanized, and the brains are rapidly removed and dissected.

  • Radioactivity Measurement: The amount of radioactivity in specific brain regions rich in the target receptor (e.g., hippocampus for 5-HT1A) and a reference region with low receptor density (e.g., cerebellum) is measured.

  • Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific tracer binding in the drug-treated animals compared to vehicle-treated controls.

In Vivo Microdialysis: Measuring Neurotransmitter Dynamics

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. This method can be used to assess the functional consequences of target engagement. For instance, antagonism of presynaptic 5-HT1B/1D autoreceptors is expected to increase serotonin release.

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or prefrontal cortex).[4]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the dialysis membrane and are collected in the exiting perfusate (dialysate). Samples are collected at regular intervals.

  • Drug Administration: The test compound can be administered systemically or locally through the microdialysis probe.

  • Neurochemical Analysis: The concentration of neurotransmitters (e.g., serotonin) in the dialysate is quantified using sensitive analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC).[5][6]

  • Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated to determine the drug's effect on neurotransmission.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with this compound's targets is crucial for interpreting in vivo data and predicting downstream effects.

GSK163090_Target_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT1B_1D 5-HT1B/1D Receptor Signaling cluster_SerT Serotonin Transporter (SerT) Mechanism GSK163090_1A This compound 5HT1A_R 5-HT1A Receptor GSK163090_1A->5HT1A_R Antagonist Gi/o Gi/o Protein 5HT1A_R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activity GSK163090_1B1D This compound 5HT1B1D_R 5-HT1B/1D Receptors GSK163090_1B1D->5HT1B1D_R Antagonist Gi/o_2 Gi/o Protein 5HT1B1D_R->Gi/o_2 Activates NT_Release Neurotransmitter Release 5HT1B1D_R->NT_Release Inhibits AC_2 Adenylyl Cyclase Gi/o_2->AC_2 Inhibits cAMP_2 cAMP AC_2->cAMP_2 Decreases GSK163090_SerT This compound SerT Serotonin Transporter GSK163090_SerT->SerT Inhibits Serotonin_Int Intracellular Serotonin SerT->Serotonin_Int Transports Serotonin_Ext Extracellular Serotonin Serotonin_Ext->SerT Binds

Caption: Signaling pathways of this compound's targets.

Experimental Workflow for In Vivo Target Engagement Validation

A typical workflow for validating the in vivo target engagement of a novel compound like this compound involves a tiered approach, starting with indirect measures and progressing to more direct and quantitative assessments.

In_Vivo_Target_Engagement_Workflow Start Compound Selection (e.g., this compound) Behavioral Behavioral Pharmacology (e.g., 8-OH-DPAT Challenge) Start->Behavioral RO Receptor Occupancy Studies (e.g., PET, Ex Vivo Binding) Behavioral->RO Indirect Evidence Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) RO->Microdialysis Direct Quantification PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Microdialysis->PKPD Functional Consequences End Confirmation of In Vivo Target Engagement PKPD->End

Caption: Workflow for in vivo target engagement validation.

Logical Comparison of Target Engagement Methodologies

Choosing the appropriate method for validating target engagement depends on the specific research question, available resources, and the stage of drug development.

Methodology_Comparison Methods Methodology Behavioral Pharmacology Receptor Occupancy In Vivo Microdialysis Advantages Advantages High throughput, cost-effective Direct, quantitative measure of target binding Measures functional downstream effects in real-time Disadvantages Disadvantages Indirect measure, potential for off-target effects Requires specific tracers, can be expensive Technically demanding, invasive

Caption: Comparison of target engagement methodologies.

References

Reproducibility of GSK163090 Effects on Behavior: A Methodological Overview in the Absence of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of published data on the behavioral effects of GSK163090. While clinical trials were initiated for this compound for major depressive disorder and anxiety, the detailed results of these studies, as well as any preclinical behavioral data from animal models, do not appear to have been publicly disclosed. Therefore, a direct comparison of the reproducibility of this compound's effects on behavior is not currently possible.

This guide will instead provide a framework for how such a comparison would be conducted, outlining the standard experimental protocols and data presentation formats used in the field of behavioral neuroscience to assess the efficacy and reproducibility of investigational drugs like this compound.

Understanding the Preclinical Evaluation of Anxiolytic and Antidepressant Drugs

Before a compound like this compound is tested in humans, it undergoes extensive preclinical evaluation in animal models to assess its potential therapeutic effects and mechanism of action. These studies are crucial for establishing proof-of-concept and identifying a safe dose range. The reproducibility of findings across multiple preclinical studies is a key factor in the decision to advance a drug to clinical trials.

Common Behavioral Assays for Anxiety and Depression in Rodents

A variety of standardized behavioral tests are used to model anxiety- and depression-like states in rodents and to evaluate the effects of new chemical entities. The choice of tests depends on the specific aspect of behavior being investigated.

Table 1: Key Preclinical Behavioral Assays for Anxiety and Depression

Behavioral DomainAssay NameTypical SpeciesDescriptionKey Parameters Measured
Anxiety Elevated Plus Maze (EPM)Rat, MouseThe maze has two open and two enclosed arms. Anxiolytic compounds increase the animal's willingness to explore the open, more aversive arms.Time spent in open arms, number of entries into open arms.
Light-Dark BoxMouseThe apparatus consists of a brightly lit chamber and a dark chamber. Anxiolytic drugs increase the time spent in the lit chamber.Time in the light compartment, number of transitions between compartments.
Open Field TestRat, MouseAn animal is placed in an open, novel arena. Anxiety is often associated with thigmotaxis (staying close to the walls).Time spent in the center of the arena, total distance traveled (locomotor activity).
Depression (Behavioral Despair) Forced Swim Test (FST)Rat, MouseAnimals are placed in a cylinder of water from which they cannot escape. Antidepressants reduce the time the animal spends immobile.Duration of immobility.
Tail Suspension Test (TST)MouseMice are suspended by their tails. Antidepressants decrease the duration of immobility.Duration of immobility.
Anhedonia (Loss of Pleasure) Sucrose Preference TestRat, MouseAnimals are given a choice between plain water and a sucrose solution. A decrease in preference for sucrose is considered a sign of anhedonia.Percentage of sucrose solution consumed relative to total fluid intake.
Social Behavior Social Interaction TestRat, MouseThe test animal's interaction with an unfamiliar conspecific is observed. Social withdrawal is a common feature of depression.Time spent in social interaction (e.g., sniffing, grooming).
Cognition Novel Object Recognition (NOR)Rat, MouseAssesses learning and memory. The animal is exposed to two identical objects and later to one familiar and one novel object.Time spent exploring the novel object versus the familiar object.
Fear ConditioningRat, MouseAssesses associative learning and memory related to fear. A neutral stimulus (e.g., a tone) is paired with an aversive stimulus (e.g., a footshock).Freezing behavior in response to the conditioned stimulus.

Hypothetical Experimental Workflow for Assessing a Novel Compound

The following diagram illustrates a typical workflow for a preclinical study investigating the behavioral effects of a new drug.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Anxiety Models cluster_2 Phase 3: Chronic Dosing and Broader Behavioral Profile a Compound Synthesis and Selection b Acute Dosing in Rodents a->b c Forced Swim Test / Tail Suspension Test b->c d Dose-Response Study c->d Promising Antidepressant-like Effect e Elevated Plus Maze d->e f Light-Dark Box d->f g Chronic Dosing Regimen f->g Confirmed Anxiolytic-like Effect h Sucrose Preference Test g->h i Social Interaction Test g->i j Novel Object Recognition g->j

A typical preclinical behavioral testing workflow for a novel compound.

Generalized Signaling Pathway for Antidepressant Action

While the specific mechanism of action for this compound is not publicly detailed, many antidepressant and anxiolytic drugs modulate serotonergic and/or noradrenergic signaling pathways. The diagram below illustrates a simplified, generalized signaling pathway that is often targeted by such compounds.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron serotonin Serotonin (5-HT) transporter Serotonin Transporter (SERT) serotonin->transporter reuptake Reuptake transporter->reuptake synaptic_serotonin Synaptic 5-HT transporter->synaptic_serotonin receptor 5-HT Receptor synaptic_serotonin->receptor signaling Intracellular Signaling Cascade receptor->signaling response Neuronal Response (e.g., altered gene expression) signaling->response

A simplified diagram of a serotonergic synapse, a common target for antidepressants.

Conclusion

To establish the reproducibility of this compound's behavioral effects, multiple independent studies utilizing standardized and well-validated behavioral paradigms would be required. These studies would need to be published in peer-reviewed journals, providing detailed methodologies and transparently reported data. In the absence of such publicly available information, any claims regarding the behavioral effects of this compound and their reproducibility cannot be substantiated. Researchers and drug development professionals are encouraged to consult forthcoming publications or presentations from GlaxoSmithKline for any future data releases on this compound.

In Vivo Selectivity of EglN Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: GSK163090 has been identified in the literature as a potent and selective 5-HT1A/B/D receptor antagonist, not as an inhibitor of EglN (also known as Prolyl Hydroxylase Domain or PHD) enzymes. [1] Therefore, a direct comparative guide on the in vivo selectivity of this compound as an EglN inhibitor is not applicable.

This guide will instead provide a comparative overview of the principles and methodologies for assessing the in vivo selectivity of representative EglN inhibitors, also known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. This information is crucial for researchers, scientists, and drug development professionals working in this therapeutic area.

Introduction to EglN Inhibitor Selectivity

EglN enzymes are key regulators of the HIF signaling pathway. By inhibiting these enzymes, small molecules can stabilize HIF-α subunits, leading to the transcriptional activation of genes involved in erythropoiesis, iron metabolism, and other cellular responses to hypoxia. While the therapeutic benefits of EglN inhibition are promising, particularly for the treatment of anemia associated with chronic kidney disease, ensuring the selectivity of these inhibitors is paramount to minimize off-target effects.[2][3][4]

Selectivity of EglN inhibitors is typically considered on two levels:

  • Isoform Selectivity: The relative potency against the three main EglN isoforms (EGLN1/PHD2, EGLN2/PHD1, and EGLN3/PHD3).

  • Off-Target Selectivity: The lack of significant activity against other enzymes, particularly other 2-oxoglutarate (2OG)-dependent dioxygenases, receptors, and ion channels.

In vivo validation is essential to confirm that the selectivity profile observed in vitro translates to a safe and effective therapeutic window in a complex biological system.

Comparative Data for Representative EglN Inhibitors

Compound Primary Indication Reported Selectivity Profile Highlights Key In Vivo Observations
Roxadustat (FG-4592) Anemia in CKDPotent inhibitor of all three EglN isoforms.Effectively increases endogenous erythropoietin (EPO) and hemoglobin levels.
Vadadustat (AKB-6548) Anemia in CKDPreferential inhibition of EGLN1 and EGLN2 over EGLN3.Shown to stabilize HIF-1α and HIF-2α, leading to increased EPO production.
Daprodustat (GSK1278863) Anemia in CKDPotent inhibitor of all three EglN isoforms.Demonstrates dose-dependent increases in hemoglobin levels.
Molidustat (BAY 85-3934) Anemia in CKDPotent inhibitor of EGLN1 and EGLN2.Shown to stimulate erythropoiesis in preclinical and clinical studies.

Experimental Protocols for In Vivo Selectivity Validation

The following outlines a general methodology for assessing the in vivo selectivity of an EglN inhibitor.

On-Target Engagement and Pharmacodynamics
  • Objective: To confirm the inhibitor engages its intended target (EglN) and elicits the desired pharmacological response (HIF stabilization and downstream gene expression).

  • Animal Model: Typically, rodent models (mice or rats) are used. For anemia studies, models of chronic kidney disease (e.g., 5/6 nephrectomy) may be employed.

  • Methodology:

    • Administer the EglN inhibitor at various doses via the intended clinical route (e.g., oral gavage).

    • Collect tissue samples (e.g., kidney, liver, heart) at different time points post-administration.

    • Target Engagement: Measure the stabilization of HIF-1α and HIF-2α protein levels in tissue lysates using techniques like Western blotting or ELISA.

    • Pharmacodynamic Response: Quantify the mRNA expression of HIF target genes, such as EPO, VEGF, and genes involved in iron metabolism (e.g., transferrin receptor, ceruloplasmin), using quantitative real-time PCR (qRT-PCR).

    • Measure plasma EPO levels using ELISA.

    • Monitor hematological parameters (e.g., hemoglobin, hematocrit, reticulocyte count) over a longer treatment period.

Off-Target Assessment
  • Objective: To evaluate potential unintended effects of the inhibitor on other signaling pathways or organ systems.

  • Methodology:

    • Broad Kinase and Receptor Screening: While primarily an in vitro assay, in vivo follow-up is crucial if liabilities are identified. This involves testing the compound against a panel of kinases, GPCRs, ion channels, and other enzymes.[5]

    • Metabolomics and Proteomics: Analyze changes in the global metabolome and proteome of plasma and tissues from treated animals to identify unexpected pathway modulation.

    • Histopathological Examination: Conduct comprehensive histopathological analysis of major organs from animals in toxicology studies to identify any signs of cellular damage or morphological changes.

    • Clinical Chemistry and Hematology: Monitor a broad panel of clinical chemistry (e.g., liver enzymes, kidney function markers) and hematology parameters to detect any systemic toxicity.

    • Cardiovascular Safety Pharmacology: Assess potential effects on cardiovascular function (e.g., blood pressure, heart rate, ECG) in dedicated safety pharmacology studies.

Signaling Pathway and Experimental Workflow Diagrams

EglN_HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / EglN Inhibition HIF-alpha HIF-alpha EglN EglN HIF-alpha->EglN Hydroxylation VHL VHL EglN->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-alpha_stable HIF-alpha (stabilized) HIF_complex HIF Complex HIF-alpha_stable->HIF_complex HIF-beta HIF-beta HIF-beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binding Target_Genes Target Genes (EPO, VEGF, etc.) HRE->Target_Genes Transcription EglN_Inhibitor EglN Inhibitor EglN_Inhibitor->EglN

Caption: The EglN-HIF signaling pathway under normoxia and hypoxia/EglN inhibition.

InVivo_Selectivity_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model Dose_Selection Select Dose Range Animal_Model->Dose_Selection Compound_Admin Compound Administration Dose_Selection->Compound_Admin Sample_Collection Tissue & Plasma Collection Compound_Admin->Sample_Collection On_Target On-Target Assessment (HIF stabilization, Gene Expression, EPO levels) Sample_Collection->On_Target Off_Target Off-Target Assessment (Histopathology, Clinical Chemistry, 'Omics') Sample_Collection->Off_Target Selectivity_Profile Determine In Vivo Selectivity Profile On_Target->Selectivity_Profile Off_Target->Selectivity_Profile

Caption: General workflow for in vivo selectivity validation of EglN inhibitors.

References

Confirming EBI2/GPR183 Antagonism with Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

EBI2 is a G protein-coupled receptor that plays a crucial role in the immune system, particularly in B-cell migration and the adaptive immune response.[1] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2][3] Antagonism of EBI2 is a therapeutic strategy being explored for various autoimmune and inflammatory diseases.

Comparative Antagonist Data

Functional assays are essential for quantifying the potency of antagonists. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. Below is a summary of reported IC50 values for two well-characterized EBI2 antagonists, GSK682753A and NIBR189, determined by a GTP turnover assay.

CompoundTargetAssay TypeAgonist UsedIC50 (µM)
GSK682753AEBI2/GPR183GTP Turnover100 nM 7α,25-OHC0.35[4]
NIBR189EBI2/GPR183GTP Turnover100 nM 7α,25-OHC0.23[4]

Experimental Protocols

The following are detailed methodologies for key functional assays used to characterize EBI2/GPR183 antagonists.

1. GTP Binding/Turnover Assay

This assay measures the earliest step in G protein-coupled receptor (GPCR) activation: the exchange of GDP for GTP on the Gα subunit. Antagonists will inhibit the agonist-induced increase in GTP binding.

  • Principle: In the presence of a receptor agonist, the G protein is activated, leading to the binding of a labeled non-hydrolyzable GTP analog (e.g., [³⁵S]GTPγS or a fluorescently labeled GTP). An antagonist will compete with the agonist, thereby reducing the amount of labeled GTP bound to the G protein.[5][6]

  • General Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing EBI2/GPR183.

    • Reaction Mixture: In a microplate, combine the cell membranes, the test antagonist at various concentrations, a sub-maximal concentration of the agonist (e.g., 7α,25-OHC), and the labeled GTP analog in an appropriate assay buffer.

    • Incubation: Incubate the mixture to allow for receptor binding and G protein activation.

    • Detection: Separate the bound from free labeled GTP, typically by filtration, and quantify the amount of bound label using a scintillation counter or fluorescence reader.

    • Data Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

2. Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, which is a key physiological function of EBI2.

  • Principle: EBI2 activation by oxysterols induces the migration of immune cells. An antagonist will block this agonist-induced migration.[7][8]

  • General Protocol:

    • Cell Culture: Use a cell line that expresses EBI2 and is known to migrate in response to its agonists (e.g., human monocyte-derived U937 cells).

    • Transwell System: Utilize a transwell plate with a porous membrane separating an upper and a lower chamber.

    • Assay Setup:

      • In the lower chamber, add media containing the chemoattractant (e.g., 7α,25-OHC).

      • In the upper chamber, add the cells that have been pre-incubated with various concentrations of the antagonist.

    • Incubation: Allow the cells to migrate through the membrane for a defined period.

    • Quantification: Count the number of cells that have migrated to the lower chamber. This can be done by cell counting, staining, or using a fluorescent dye.[4]

    • Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC50 value.

3. Calcium Mobilization Assay

EBI2 signaling is coupled to the Gαi protein, which can lead to the mobilization of intracellular calcium.[9] This assay measures the antagonist's ability to block this calcium release.

  • Principle: Agonist binding to EBI2 can trigger a signaling cascade that results in the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye. An antagonist will prevent this agonist-induced calcium flux.[10][11]

  • General Protocol:

    • Cell Loading: Load EBI2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Antagonist Pre-incubation: Incubate the loaded cells with various concentrations of the antagonist.

    • Agonist Stimulation: Add a specific agonist of EBI2 (e.g., 7α,25-OHC) to stimulate the receptor.

    • Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium signal to calculate the IC50 value.

Visualizations

EBI2 Signaling Pathway

The following diagram illustrates the signaling pathway of EBI2/GPR183 upon activation by its endogenous ligand, 7α,25-OHC, and the point of inhibition by an antagonist.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane EBI2 EBI2/GPR183 G_protein Gi/o Protein EBI2->G_protein activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, Chemotaxis) G_protein->Downstream initiates Agonist 7α,25-OHC (Agonist) Agonist->EBI2 binds & activates Antagonist Antagonist (e.g., GSK163090) Antagonist->EBI2 binds & blocks

Caption: EBI2 signaling pathway and point of antagonism.

Functional Antagonism Assay Workflow (Chemotaxis)

This diagram outlines the general workflow for a chemotaxis assay to test for EBI2 antagonism.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture EBI2-expressing cells B 2. Pre-incubate cells with Antagonist (various conc.) A->B D 4. Add cells to upper chamber B->D C 3. Add Agonist to lower chamber of Transwell plate C->D E 5. Incubate to allow cell migration D->E F 6. Quantify migrated cells in lower chamber E->F G 7. Calculate % Inhibition and determine IC50 F->G

Caption: Workflow of a chemotaxis-based functional assay.

References

A Comparative Guide: Aprepitant (NK1 Receptor Antagonist) vs. First-Generation 5-HT3 Receptor Antagonists for Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the neurokinin-1 (NK1) receptor antagonist, aprepitant, with first-generation serotonin 5-HT3 receptor antagonists, such as ondansetron. The information presented is based on experimental data from clinical trials to assist researchers and drug development professionals in understanding the therapeutic positioning and mechanistic differences between these antiemetic agents.

Efficacy in Preventing Nausea and Vomiting: A Quantitative Comparison

The following tables summarize the comparative efficacy of aprepitant and ondansetron in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Table 1: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

EndpointAprepitant RegimenOndansetron Regimenp-valueCitation
Overall Complete Response (0-120h) 68% - 72.7%42.5% - 52.3%<0.001[1][2]
Acute Complete Response (0-24h) 88.9%80.5%0.004[3]
Delayed Complete Response (>24-120h) 79.0%64.3%<0.001[3]
No Vomiting (Overall, 0-120h) 76.5%62.2%<0.001[3]
No Vomiting (Acute, 0-24h) 88.9%80.5%0.004[3]
No Vomiting (Delayed, >24-120h) 79.0%64.3%<0.001[3]

Complete Response is defined as no vomiting and no use of rescue medication.

Table 2: Efficacy in Postoperative Nausea and Vomiting (PONV)

Endpoint (0-24h)Aprepitant (40mg)Ondansetron (4mg IV)p-valueCitation
No Vomiting 90%74%<0.001[4]
Complete Response 45%42%Not Significant[4]
Endpoint (0-48h)Aprepitant (40mg)Ondansetron (4mg IV)p-valueCitation
No Vomiting Higher with Aprepitant---<0.001[4]

Experimental Protocols

Below are the detailed methodologies for key clinical trials comparing aprepitant and ondansetron.

Chemotherapy-Induced Nausea and Vomiting (CINV) Trial Protocol
  • Study Design: A multinational, randomized, double-blind study.[3]

  • Patient Population: Adult patients receiving their first cycle of high-emetic-risk chemotherapy, including cisplatin at a dose of ≥70 mg/m².[3]

  • Treatment Arms:

    • Aprepitant Regimen: Aprepitant 125 mg orally, dexamethasone 12 mg orally, and ondansetron 32 mg intravenously on Day 1, followed by aprepitant 80 mg orally and dexamethasone 8 mg orally on Days 2 and 3, and dexamethasone 8 mg orally on Day 4.[3]

    • Ondansetron Regimen: Placebo, dexamethasone 20 mg orally, and ondansetron 32 mg intravenously on Day 1, followed by placebo and dexamethasone 8 mg orally twice daily on Days 2 to 4, and ondansetron 8 mg orally twice daily on Days 2 to 4.[3]

  • Primary Endpoint: Complete response (defined as no vomiting and no use of rescue therapy) in the 120-hour period following cisplatin administration.[3]

  • Data Collection: Patients recorded episodes of nausea and vomiting, as well as the use of any rescue medication, in a diary for 5 days post-chemotherapy.[2]

Postoperative Nausea and Vomiting (PONV) Trial Protocol
  • Study Design: A multicenter, randomized, double-blind trial.[4]

  • Patient Population: 805 patients undergoing open abdominal surgery with general anesthesia.[4]

  • Treatment Arms:

    • Aprepitant 40 mg: A single oral dose administered preoperatively.[4]

    • Aprepitant 125 mg: A single oral dose administered preoperatively.[4]

    • Ondansetron 4 mg: A single intravenous dose.[4]

  • Primary Endpoint: Complete response (no vomiting and no use of rescue therapy) over the first 24 hours after surgery.[4]

  • Data Collection: Assessment of vomiting, nausea, and the use of rescue therapy over a 48-hour period post-surgery.[4]

Signaling Pathways and Mechanism of Action

The distinct mechanisms of action of aprepitant and first-generation 5-HT3 receptor antagonists are rooted in their respective molecular targets.

NK1 Receptor Signaling Pathway

Aprepitant is a selective antagonist of the Neurokinin-1 (NK1) receptor. The binding of the natural ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex. Aprepitant blocks this interaction, thereby preventing downstream signaling.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Emesis Emesis Pathway Activation Ca2->Emesis PKC->Emesis Aprepitant Aprepitant Aprepitant->NK1R Blocks

NK1 Receptor Signaling Pathway
5-HT3 Receptor Signaling Pathway

First-generation antagonists like ondansetron target the 5-HT3 receptor, which is a ligand-gated ion channel.[5] When serotonin (5-HT) binds to this receptor, it opens a channel that allows the influx of cations, leading to depolarization of the neuron and transmission of the emetic signal. Ondansetron competitively blocks this binding site, preventing channel opening.

HT3_Signaling_Pathway cluster_extracellular_5HT3 Extracellular Space cluster_membrane_5HT3 Cell Membrane cluster_intracellular_5HT3 Intracellular Space Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds Cations Cation Influx (Na⁺, K⁺, Ca²⁺) HT3R->Cations Opens Channel Depolarization Neuronal Depolarization Cations->Depolarization EmesisSignal Emetic Signal Transmission Depolarization->EmesisSignal Ondansetron Ondansetron Ondansetron->HT3R Blocks

5-HT3 Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing antiemetic therapies.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met (e.g., High-emetic risk chemo) InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria Met (e.g., Prior antiemetic failure) Randomize Randomization InformedConsent->Randomize ArmA Arm A: Aprepitant Regimen Randomize->ArmA ArmB Arm B: Ondansetron Regimen Randomize->ArmB Diary Patient Diary Collection (Nausea, Vomiting, Rescue Meds) ArmA->Diary ArmB->Diary PrimaryEndpoint Primary Endpoint Analysis (e.g., Complete Response) Diary->PrimaryEndpoint AdverseEvents Adverse Event Monitoring SecondaryEndpoint Secondary Endpoint Analysis (e.g., No Vomiting) AdverseEvents->SecondaryEndpoint StatisticalAnalysis Statistical Analysis PrimaryEndpoint->StatisticalAnalysis SecondaryEndpoint->StatisticalAnalysis

Clinical Trial Workflow

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for GSK163090

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

GSK163090 is intended for research use only and should not be handled by individuals without proper training.[1][2] Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, personal protective equipment (PPE) requirements, and emergency procedures. In the absence of a specific SDS for this compound, researchers should treat it as a hazardous substance.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available. In the event of a spill, follow established institutional procedures for cleaning up hazardous chemical spills.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires careful segregation and clear labeling. All disposal activities must comply with federal, state, and local regulations.[3][4]

  • Segregation of Waste: Never mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] Proper segregation is crucial to prevent unintended chemical reactions and to ensure proper disposal.

  • Containerization of Waste: Use designated, leak-proof, and chemically compatible containers for all this compound waste.[5][6]

    • Solid Waste: Collect contaminated items such as gloves, pipette tips, and weigh paper in a clearly labeled, sealed container.

    • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed container. Do not dispose of liquid waste down the drain.[5]

    • Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[6]

  • Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Toxic").

  • Disposal of Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After thorough rinsing and removal or defacing of the original label, the empty container can be disposed of as non-hazardous waste, in accordance with institutional policies.[5]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

Waste Categorization and Disposal Summary

Waste TypeDescriptionDisposal ContainerFinal Disposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels, etc.Labeled, sealed, leak-proof containerCollection by licensed hazardous waste disposal service
Liquid Waste Unused solutions of this compound, solvent rinsate from empty containers.Labeled, sealed, chemically compatible containerCollection by licensed hazardous waste disposal service
Sharps Waste Contaminated needles, syringes, broken glass.Puncture-resistant sharps containerCollection by licensed hazardous waste disposal service
Empty Containers Original this compound container after triple-rinsing.Non-hazardous waste or recycling bin (as per policy)Institutional non-hazardous waste stream or recycling

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal Start Generate this compound Waste IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Collect in Labeled Solid Waste Container IsSolid->SolidContainer Yes IsSharp Sharps Waste? IsLiquid->IsSharp No LiquidContainer Collect in Labeled Liquid Waste Container IsLiquid->LiquidContainer Yes IsEmptyContainer Empty Container? IsSharp->IsEmptyContainer No SharpContainer Collect in Sharps Container IsSharp->SharpContainer Yes TripleRinse Triple-Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes EHS Arrange for Pickup by EHS/Licensed Contractor IsEmptyContainer->EHS No (End of Process) SolidContainer->EHS LiquidContainer->EHS SharpContainer->EHS CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Rinsed Container as Non-Hazardous Waste TripleRinse->DisposeContainer CollectRinsate->LiquidContainer

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific guidelines and the compound's Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Logistics for Handling GSK163090

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK163090. The following procedural guidance is based on general safety protocols for handling potent, biologically active small molecules in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not publicly available.

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for integrity before each use and change them frequently.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA fully buttoned lab coat is required to protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAll weighing and solution preparation of this compound powder should be performed in a chemical fume hood to avoid inhalation of airborne particles.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to ensure the safety of all laboratory personnel.

  • Preparation :

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure that a safety shower and eyewash station are readily accessible.[1][2]

    • Assemble all necessary equipment and reagents before starting work.

  • Handling :

    • Always wear the prescribed PPE as detailed in the table above.

    • When handling the solid compound, use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.

    • Prepare solutions in a well-ventilated chemical fume hood.[2][3]

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • Do not attempt to clean up a significant spill without appropriate training and PPE.

    • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[4]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed hazardous waste container labeled "Trace Chemotherapy Waste" or as per institutional guidelines.[5]
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container immediately after use.[5]
Aqueous Solutions Do not pour down the drain.[6] Collect in a properly labeled hazardous waste container.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Workspace in Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh Solid this compound prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Segregate and Label Waste post1->post2 dispose1 Dispose of Contaminated PPE and Labware post2->dispose1 dispose2 Dispose of Unused Compound and Solutions post2->dispose2

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK163090
Reactant of Route 2
GSK163090

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.